3,6-Dibromophenanthrene-9,10-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromophenanthrene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)12-6-8(16)2-4-10(12)14(18)13(9)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEJBJRFPBMVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293137 | |
| Record name | 3,6-dibromophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53348-05-3 | |
| Record name | 3,6-Dibromo-9,10-phenanthrenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53348-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 87364 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053348053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53348-05-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-dibromophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromo-phenanthrene-9,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,6-Dibromophenanthrene-9,10-dione: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3,6-Dibromophenanthrene-9,10-dione. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols for its synthesis are also provided. Furthermore, this guide explores the biological activity of the parent compound, 9,10-phenanthrenequinone, to provide context for potential toxicological and pharmacological research.
Chemical Properties and Identifiers
This compound is a brominated polycyclic aromatic hydrocarbon. Its chemical structure is characterized by a phenanthrene backbone with bromine atoms substituted at the 3 and 6 positions and carbonyl groups at the 9 and 10 positions. This substitution pattern significantly influences its chemical reactivity and physical properties.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value |
| CAS Number | 53348-05-3[1] |
| Molecular Formula | C₁₄H₆Br₂O₂[1] |
| IUPAC Name | This compound[2] |
| Synonyms | 3,6-Dibromo-9,10-phenanthrenequinone, 3,6-Dibromophenanthraquinone |
| InChI | InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)12-6-8(16)2-4-10(12)14(18)13(9)17/h1-6H[2] |
| InChIKey | WPEJBJRFPBMVGJ-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C(=O)C2=O[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 366.00 g/mol [1] |
| Appearance | Light yellow to brown powder/crystal |
| Melting Point | 289.0 to 293.0 °C |
| Purity | >95.0% (HPLC) |
| Storage | Store under inert gas, at room temperature or 4°C, sealed in a dry environment.[3] |
| Solubility | Varies depending on the solvent. |
Chemical Structure
The structure of this compound is based on the phenanthrenequinone scaffold. The presence of two electron-withdrawing bromine atoms and the conjugated dione system makes it a molecule with interesting electronic properties, rendering it useful in the synthesis of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs).
Caption: 2D structure of this compound.
Experimental Protocols: Synthesis
This compound is typically synthesized from 9,10-phenanthrenequinone via electrophilic aromatic substitution. Below are two detailed protocols.
Protocol 1: Bromination using Bromine and Benzoyl Peroxide
Objective: To synthesize 3,6-dibromo-9,10-phenanthrenequinone from 9,10-phenanthrenequinone.
Materials:
-
9,10-phenanthrenequinone (50 g)
-
Benzoyl peroxide (2.5 g)
-
Nitrobenzene (250 mL)
-
Bromine (83 g)
-
Ethanol (250 mL)
-
Nitrogen gas supply
-
Reaction vessel with reflux condenser and stirring apparatus
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
To a nitrogen-displaced reaction vessel, add 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).
-
Aerate the mixture with nitrogen.
-
Add bromine (83 g) to the mixture.
-
Heat the mixture to reflux and stir for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add ethanol (250 mL) to precipitate the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid with ethanol.
-
Dry the final product under vacuum.
Expected Yield: 70% of 3,6-dibromo-9,10-phenanthrenequinone as a yellow solid.
Protocol 2: Oxidation of 3,6-Dibromophenanthrene
Objective: To synthesize 3,6-dibromo-9,10-phenanthrenequinone through the oxidation of 3,6-dibromophenanthrene.
Materials:
-
3,6-Dibromophenanthrene (0.2 g, ~1.12 mmol)
-
Chromium trioxide (0.4 g, 4 mmol)
-
Glacial acetic acid (20 mL)
-
Water
-
Hexane
-
Reaction flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Crystallization dish
Procedure:
-
Dissolve 0.2 g of 3,6-dibromophenanthrene in 20 mL of glacial acetic acid in a reaction flask.
-
Add 0.4 g of chromium trioxide to the solution.
-
Gently warm the resulting mixture until all the material is dissolved.
-
Heat the solution at reflux for 1 hour under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Filter the mixture to collect the crude product.
-
Wash the collected solid with water.
-
Crystallize the crude product from hexane to obtain pure 3,6-dibromo-9,10-phenanthrenequinone.
Expected Yield: 78%.
Biological Activity and Signaling Pathway of the Parent Quinone
While specific biological activity for this compound is not extensively documented in publicly available literature, the parent compound, 9,10-phenanthrenequinone (9,10-PQ), is a known environmental pollutant found in diesel exhaust particles and has been studied for its cytotoxic effects.[4]
9,10-PQ is known to undergo redox cycling, leading to the production of reactive oxygen species (ROS).[4] This process is implicated in its cellular toxicity. One of the key signaling pathways affected by 9,10-PQ is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5] 9,10-PQ-induced ROS, specifically hydrogen peroxide (H₂O₂), can cause the S-oxidation of Protein Tyrosine Phosphatase 1B (PTP1B).[5] PTP1B is a negative regulator of EGFR signaling. Its oxidation and subsequent inhibition lead to the activation of EGFR and its downstream effector, Extracellular signal-regulated kinase 1/2 (ERK1/2).[5] This activation may contribute to the cellular responses observed upon exposure to this class of compounds.[5]
Caption: EGFR signaling activation by 9,10-phenanthrenequinone.
Applications and Future Directions
Currently, this compound is primarily utilized as a key intermediate in the synthesis of advanced materials, particularly for OLEDs. Its dibromo functionality allows for further chemical modifications, making it a versatile building block.
For professionals in drug development, the cytotoxic potential of the parent phenanthrenequinone structure suggests that derivatives like this compound could be explored for their pharmacological activities. Further research is warranted to investigate its specific biological effects, mechanism of action, and potential as a therapeutic agent or a toxicological hazard. The signaling pathway of the parent compound provides a logical starting point for such investigations.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 3,6-Dibromophenanthrene-9,10-quinone | C14H6Br2O2 | CID 258450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox cycling of 9,10-phenanthrenequinone activates epidermal growth factor receptor signaling through S-oxidation of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,6-Dibromophenanthrene-9,10-dione (CAS 53348-05-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data, synthesis, and analytical protocols for 3,6-Dibromophenanthrene-9,10-dione. Due to the limited availability of experimental spectral data for this specific compound, this guide also includes spectral information for the parent compound, phenanthrene-9,10-dione, for comparative analysis.
Core Chemical Information
| Property | Value |
| CAS Number | 53348-05-3 |
| Molecular Formula | C₁₄H₆Br₂O₂ |
| Molecular Weight | 366.00 g/mol |
| IUPAC Name | This compound |
| Appearance | Light yellow to brown powder/crystal |
| Melting Point | 291 °C |
Spectral Data
Predicted ¹H NMR Spectral Data for this compound
The following table presents the predicted ¹H NMR spectral data for this compound. These predictions are based on computational models and provide an estimation of the expected chemical shifts and coupling constants.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.10 | d | 2.0 | H-2, H-7 |
| 8.05 | d | 8.3 | H-4, H-5 |
| 7.65 | dd | 8.3, 2.0 | H-1, H-8 |
Experimental Spectral Data for Phenanthrene-9,10-dione (for comparison)
The following tables summarize the experimental spectral data for the unsubstituted parent compound, phenanthrene-9,10-dione (CAS 84-11-7). This data serves as a reference for understanding the influence of the bromine substituents on the spectral properties of the target molecule.
¹H NMR Spectral Data of Phenanthrene-9,10-dione
| Chemical Shift (δ) ppm | Multiplicity |
| 8.25 - 8.15 | m |
| 8.00 - 7.90 | m |
| 7.80 - 7.70 | m |
¹³C NMR Spectral Data of Phenanthrene-9,10-dione
| Chemical Shift (δ) ppm |
| 180.2 |
| 135.8 |
| 131.0 |
| 130.4 |
| 129.2 |
| 124.0 |
Mass Spectrometry Data of Phenanthrene-9,10-dione [1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 208 | 23 | [M]⁺ |
| 180 | 100 | [M-CO]⁺ |
| 152 | 50 | [M-2CO]⁺ |
| 151 | 23 | [M-2CO-H]⁺ |
UV-Vis Spectral Data of Phenanthrene-9,10-dione in Ethanol [1]
| λmax (nm) | Molar Absorptivity (ε) |
| 252 | 28,184 |
| 283 | 1,000 |
| ~330 | (shoulder) |
| ~420 | (broad, weak) |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of phenanthrene-9,10-dione.
Materials:
-
Phenanthrene-9,10-dione
-
Bromine
-
Nitrobenzene
-
Benzoyl peroxide
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenanthrene-9,10-dione in nitrobenzene.
-
Add benzoyl peroxide to the solution.
-
Slowly add bromine to the reaction mixture.
-
Heat the mixture to reflux and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the attenuated total reflectance (ATR) technique can be used by placing the solid sample directly on the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or the KBr pellet matrix) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm). Use a cuvette containing the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Caption: General analytical workflow for the spectroscopic characterization of this compound.
References
A Technical Guide to the Physical Properties of 3,6-Dibromo-9,10-phenanthrenedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of 3,6-Dibromo-9,10-phenanthrenedione (CAS No. 53348-05-3), a key intermediate in the synthesis of advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs).[1] This document collates available data on its molecular structure, thermal properties, and other physical characteristics. Detailed experimental protocols for the determination of these properties are also provided, alongside a discussion of its spectral characteristics. The information is intended to support research and development activities involving this compound.
Core Physical and Chemical Properties
3,6-Dibromo-9,10-phenanthrenedione is an organic compound featuring a phenanthrenequinone scaffold with two bromine atoms at the 3 and 6 positions.[2] This substitution pattern significantly influences its chemical reactivity and physical properties, making it a valuable building block in organic synthesis. The compound typically appears as a light yellow to brown crystalline powder.[3]
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 53348-05-3 | [4] |
| Molecular Formula | C₁₄H₆Br₂O₂ | [3] |
| Molecular Weight | 366.01 g/mol | [3] |
| Appearance | Light yellow to brown powder/crystal | [3] |
| Melting Point | 291 °C | [3] |
| Boiling Point | ~501 °C (Predicted) | |
| Density | ~1.9 g/cm³ | |
| Purity | Typically ≥97% | |
| Solubility | Varies with solvent; specific quantitative data is not readily available.[2] | [2] |
| InChI Key | WPEJBJRFPBMVGJ-UHFFFAOYSA-N | [3] |
Synthesis and Role in OLED Materials
3,6-Dibromo-9,10-phenanthrenedione is primarily utilized as a critical intermediate in the synthesis of materials for OLEDs.[1] Its synthesis often involves the bromination of 9,10-phenanthrenequinone. The bromine atoms serve as reactive sites for cross-coupling reactions, allowing for the construction of more complex, functional molecules tailored for light-emitting or charge-transporting layers in OLED devices.
References
An In-Depth Technical Guide to the Synthesis of 3,6-Dibromophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3,6-Dibromophenanthrene-9,10-dione, a key intermediate in the development of advanced materials and fine chemicals.[1] This document details the core synthetic strategies, experimental protocols, and comparative data to assist researchers in the efficient production of this valuable compound. This compound, with the CAS Number 53348-05-3, has a molecular formula of C14H6Br2O2 and a molecular weight of 366.00 g/mol .[2][3][4]
Core Synthesis Pathways
The synthesis of this compound can be primarily achieved through two strategic approaches:
-
Direct Bromination of Phenanthrene-9,10-dione: This pathway involves the electrophilic aromatic substitution of the commercially available phenanthrene-9,10-dione.
-
Oxidation of 3,6-Dibromophenanthrene: This alternative route begins with the synthesis of 3,6-dibromophenanthrene, which is subsequently oxidized to the target dione.
Below is a detailed exploration of each pathway, including experimental protocols and available quantitative data.
Pathway 1: Direct Bromination of Phenanthrene-9,10-dione
This method is a straightforward approach that directly introduces bromine atoms onto the phenanthrene-9,10-dione scaffold. The positioning of the bromine atoms at the 3 and 6 positions is a result of the directing effects of the existing carbonyl groups.
Experimental Protocol
A common procedure for the direct bromination of phenanthrene-9,10-dione is as follows:
-
Reaction Setup: In a reaction vessel equipped for nitrogen displacement, combine phenanthrene-9,10-dione (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).
-
Reagent Addition: Introduce bromine (83 g) to the mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain stirring for 2 hours.
-
Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Add ethanol (250 mL) to precipitate the product.
-
Purification: Collect the solid precipitate by filtration, wash it with ethanol, and dry it under a vacuum to yield the final product.[5]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Phenanthrene-9,10-dione | [5] |
| Key Reagents | Bromine, Benzoyl Peroxide, Nitrobenzene | [5] |
| Yield | 70% | [5] |
| Purity | >95.0% (HPLC) | [6] |
| Appearance | Light yellow to brown powder/crystal | [6][7] |
| Melting Point | 289.0 to 293.0 °C | [6][7] |
Pathway 2: Oxidation of 3,6-Dibromophenanthrene
This pathway offers an alternative route that may be advantageous depending on the availability of the starting material, 3,6-dibromophenanthrene. The critical step in this process is the oxidation of the 9 and 10 positions of the phenanthrene core.
Experimental Protocol
The oxidation of 3,6-dibromophenanthrene can be effectively carried out using chromium trioxide in acetic acid:
-
Reaction Setup: Dissolve 3,6-dibromophenanthrene (0.2 g, 1.12 mmol) in glacial acetic acid (20 mL).
-
Oxidant Addition: Add chromium trioxide (0.4 g, 4 mmol) to the solution.
-
Reaction Conditions: Gently warm the mixture until all solids are dissolved, then heat at reflux for 1 hour under an inert atmosphere.
-
Product Precipitation: After cooling to room temperature, pour the reaction mixture into water to precipitate the product.
-
Purification: Filter the mixture, wash the solid with water, and then crystallize from hexane.[5]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3,6-Dibromophenanthrene | [5] |
| Key Reagents | Chromium(VI) oxide, Acetic acid | [5] |
| Yield | 78% | [5] |
| Purity | >95.0% (HPLC) | [6] |
| Appearance | Light yellow to brown powder/crystal | [6][7] |
| Melting Point | 289.0 to 293.0 °C | [6][7] |
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of the two primary synthesis pathways for this compound.
Caption: Overview of the two main synthesis pathways for this compound.
Caption: Experimental workflow for the direct bromination of phenanthrene-9,10-dione.
Caption: Experimental workflow for the oxidation of 3,6-dibromophenanthrene.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. 3,6-Dibromophenanthrene-9,10-quinone | C14H6Br2O2 | CID 258450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 3,6-Dibromo-phenanthrenequinone synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 53348-05-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Characteristics of C14H6Br2O2 Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core characteristics of chemical compounds with the molecular formula C14H6Br2O2. The primary focus is on the dibromoanthracene-9,10-dione isomers, also known as dibromoanthraquinones, which are the most prominent compounds corresponding to this formula. This document collates available data on their physicochemical properties, synthesis, characterization, and potential biological activities, with a particular emphasis on their relevance to drug discovery and development.
Introduction to C14H6Br2O2 Isomers
The molecular formula C14H6Br2O2 corresponds to a class of halogenated aromatic compounds. The core structure is typically based on anthracene-9,10-dione (anthraquinone), a tricyclic aromatic system with two ketone groups. The bromine atoms can be substituted at various positions on the aromatic rings, leading to several isomers with distinct physicochemical and biological properties. The most commonly cited isomers include 2,3-dibromoanthracene-9,10-dione and 2,6-dibromoanthracene-9,10-dione.[1][2] The anthraquinone scaffold itself is a well-established pharmacophore found in numerous natural and synthetic compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The addition of bromine atoms to this core can significantly modulate the electronic, steric, and lipophilic properties of the molecule, potentially influencing its interaction with biological targets.
Physicochemical Properties
The physicochemical properties of the dibromoanthracene-9,10-dione isomers are crucial for their handling, formulation, and development as potential therapeutic agents. The available data, largely derived from chemical suppliers and computational predictions due to limited published experimental data for some isomers, are summarized in the table below.[4][5]
| Property | 2,3-Dibromoanthracene-9,10-dione | 2,6-Dibromoanthracene-9,10-dione | 1,4-Dibromo-9,10-anthraquinone |
| CAS Number | 633-68-1[1] | 633-70-5[2] | 85392-80-9[6] |
| Molecular Weight | 366.01 g/mol [1] | 366.01 g/mol [2] | 366.01 g/mol |
| Appearance | Light yellow to brown solid (predicted)[1] | Pale yellow to yellow-red-brown crystal powder[5] | No data available |
| Melting Point | 278-279 °C[1] | 290 °C | No data available |
| Boiling Point | 491.8 ± 45.0 °C at 760 mmHg (Predicted)[1] | No data available | No data available |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane and hexane[1] | No data available | No data available |
Synthesis and Characterization
Synthesis of Dibromoanthracene-9,10-diones
While a standardized, one-pot synthesis for specific dibromoanthracene-9,10-dione isomers is not extensively documented, plausible multi-step synthetic routes can be devised based on established organic chemistry principles. Direct bromination of anthracene-9,10-dione often leads to a mixture of isomers.[7] A more controlled approach for the synthesis of 2,3-dibromoanthracene-9,10-dione is outlined below.
Generalized Experimental Protocol for Synthesis (Sandmeyer Reaction from a Diamino Precursor): [1]
-
Diazotization: Dissolve the starting amino-anthraquinone precursor in a suitable solvent and cool the mixture in an ice bath. Slowly add a solution of sodium nitrite while maintaining a low temperature to form the diazonium salt.[1]
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr/HBr mixture.[1]
-
Reaction Monitoring: Allow the reaction to proceed at a controlled temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the crude product.[1]
-
Purification: Collect the precipitate by filtration, wash with water, and dry. Further purify the crude product by recrystallization from a suitable solvent or by column chromatography.[1]
Characterization
The synthesized dibromoanthracene-9,10-dione should be characterized using standard analytical techniques to confirm its structure and purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic rings. For 2,3-dibromoanthracene-9,10-dione, the ¹H NMR spectrum is expected to show signals in the aromatic region (δ 7-9 ppm), and the ¹³C NMR spectrum would display characteristic peaks for the carbonyl carbons (around δ 180 ppm) and the aromatic carbons.[1][5]
-
Infrared (IR) Spectroscopy: This technique is used to identify the characteristic functional groups, particularly the strong absorption band for the carbonyl (C=O) stretching vibrations of the quinone moiety, typically in the range of 1660-1690 cm⁻¹.[1][5]
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak with a characteristic isotopic pattern due to the presence of two bromine atoms.[1][5]
While specific, published experimental spectra for 2,3-dibromoanthracene-9,10-dione are scarce, researchers should expect to perform these characterizations de novo.
Biological Activity and Potential Applications
The anthraquinone scaffold is of significant interest in drug development, particularly in oncology.[4] While specific biological data for C14H6Br2O2 isomers are limited, their structural similarity to other biologically active anthraquinones suggests potential for investigation in several areas.[1]
-
Anticancer Agents: Many anthraquinone derivatives exhibit cytotoxic activity against various cancer cell lines.[1] Their mechanism of action is often attributed to their ability to intercalate with DNA and inhibit enzymes such as topoisomerase II.[2] The bromine substituents on the 2,3-positions could modulate the electronic properties and steric hindrance of the molecule, potentially influencing its interaction with biological targets.[1]
-
Anti-inflammatory Agents: Some anthraquinones have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways.[1]
-
Antimicrobial Agents: The anthraquinone core is present in several natural and synthetic antimicrobial compounds.[1]
Hypothetical Signaling Pathway: Inhibition of Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is crucial in cell fate determination, proliferation, and differentiation, and its aberrant activation is implicated in various cancers.[8][9] Some anthraquinone derivatives have been shown to inhibit this pathway.[5] A plausible mechanism for the anticancer effect of dibromoanthracene-9,10-diones could involve the modulation of this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. jk-sci.com [jk-sci.com]
- 6. Wnt pathway inhibition via the targeting of Frizzled receptors results in decreased growth and tumorigenicity of human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Wnt Signalling Pathway: An Avenue to Control Breast Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Navigating the Solubility of 3,6-Dibromophenanthrene-9,10-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dibromophenanthrene-9,10-dione, a halogenated derivative of phenanthrenequinone, is a key intermediate in the synthesis of advanced materials, including those utilized in Organic Light-Emitting Diodes (OLEDs), as well as in the development of dyestuffs and agrochemicals. Its utility in these applications is fundamentally linked to its processing characteristics, most notably its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility profile of this compound. In the absence of extensive quantitative solubility data in peer-reviewed literature, this document presents a predictive qualitative solubility profile based on the principle of "like dissolves like." Furthermore, it offers a detailed, standardized experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data tailored to their specific solvent systems and experimental conditions.
Introduction
This compound (CAS No. 53348-05-3) is a polycyclic aromatic hydrocarbon characterized by a phenanthrenequinone core with bromine substituents at the 3 and 6 positions. This molecular structure imparts a largely nonpolar character, which dictates its solubility behavior. The presence of the carbonyl groups and bromine atoms introduces some polarity, allowing for a degree of interaction with a range of organic solvents. A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, and formulation.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Aromatic | Toluene | High | "Like dissolves like"; the aromatic nature of toluene closely matches the phenanthrene core. |
| Benzene | High | Similar to toluene, the aromatic ring of benzene facilitates dissolution of the compound. | |
| Xylene | High | The aromatic and nonpolar character of xylene is well-suited to dissolve the compound. | |
| Chlorinated | Dichloromethane (DCM) | High | The polarity and ability of DCM to interact with the carbonyl groups enhance solubility. |
| Chloroform | High | Similar to DCM, chloroform is an effective solvent for many organic solids. | |
| Ethers | Tetrahydrofuran (THF) | Medium | THF has a moderate polarity and can solvate the polar parts of the molecule. |
| Diethyl Ether | Low to Medium | The nonpolar character of diethyl ether is suitable, but its volatility may be a factor. | |
| Ketones | Acetone | Low to Medium | Acetone's polarity may allow for some dissolution, but the large nonpolar core will limit it. |
| Esters | Ethyl Acetate | Low to Medium | Ethyl acetate offers a balance of polarity and nonpolar character.[1] |
| Alcohols | Methanol | Low | The high polarity and hydrogen bonding of methanol are not ideal for the nonpolar core. |
| Ethanol | Low | Similar to methanol, ethanol is generally a poor solvent for large nonpolar compounds.[2][3] | |
| Amides | Dimethylformamide (DMF) | Medium | The high polarity of DMF may enable some solubility through dipole-dipole interactions. |
| Hydrocarbons | Hexane | Low | While nonpolar, the large crystal lattice energy of the solid may not be overcome by hexane.[2] |
| Cyclohexane | Low | Similar to hexane, these nonpolar aliphatic solvents are unlikely to be effective. | |
| Polar Aprotic | Acetonitrile | Low | The high polarity of acetonitrile is not well-matched to the compound's structure. |
| Dimethyl Sulfoxide (DMSO) | Medium | DMSO is a strong, polar aprotic solvent that may dissolve the compound to some extent. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following method is a widely accepted approach for determining the solubility of a solid organic compound in an organic solvent.
Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the solvent of interest to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Record the exact volume of the filtered solution.
-
-
Quantification:
-
Gravimetric Method:
-
Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The mass of the dissolved solid can be determined by subtracting the initial weight of the empty vial.
-
Calculate the solubility in g/L or mg/mL.
-
-
Chromatographic/Spectroscopic Method (Preferred for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same method as the standards.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility as a concentration (e.g., g/L, mol/L, or mg/mL) at the specified temperature.
-
It is recommended to perform the experiment in triplicate and report the average solubility and standard deviation.
-
Visualization of Synthesis Workflow
The synthesis of this compound is a critical process for its application in research and industry. The following diagram illustrates a common synthetic route.
Caption: Synthesis workflow for this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be extensively published, the provided qualitative predictions offer valuable guidance for solvent selection in various applications. The detailed experimental protocol for solubility determination equips researchers with a robust method to generate precise and reliable data. This information is crucial for optimizing reaction conditions, purification processes, and the formulation of materials incorporating this versatile compound.
References
An In-depth Technical Guide to 3,6-Dibromophenanthrene-9,10-dione
This technical guide provides a comprehensive overview of 3,6-Dibromophenanthrene-9,10-dione, a key intermediate in various chemical industries.[1][2] It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its nomenclature, chemical properties, synthesis, and applications.
Nomenclature and Chemical Identifiers
The compound is systematically named under IUPAC nomenclature and is also known by several synonyms. These identifiers are crucial for accurate database searches and regulatory compliance.
IUPAC Name: this compound[3][4]
Synonyms:
Chemical Identifiers:
-
InChI: InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)12-6-8(16)2-4-10(12)14(18)13(9)17/h1-6H[3][4]
-
InChIKey: WPEJBJRFPBMVGJ-UHFFFAOYSA-N[3]
-
Canonical SMILES: C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C(=O)C2=O[3][4]
Physicochemical Properties
This compound is an organic compound characterized by a phenanthrene backbone with bromine substituents at the 3 and 6 positions and carbonyl groups at the 9 and 10 positions.[5] It is typically a light yellow to brown crystalline powder.[7] The presence of bromine atoms enhances its reactivity, making it a versatile intermediate in various chemical reactions.[5]
| Property | Value | Source |
| Appearance | Light yellow to brown powder/crystal | [7] |
| Melting Point | 291 °C | |
| Boiling Point | ~501 °C | [1][2] |
| Density | ~1.9 g/cm³ | [1][2] |
| Flash Point | ~177.5 °C | [1][2] |
| Purity | Typically >95% or 97% | [1][7] |
Synthesis and Reactivity
The synthesis of this compound is generally achieved through the electrophilic aromatic substitution of phenanthrenequinone.[1] This typically involves the use of a brominating agent, such as molecular bromine, often in the presence of a catalyst.[1] The strategic placement of the bromine atoms on the phenanthrene scaffold significantly influences the molecule's reactivity, making it a valuable precursor for more complex structures.[1]
A key reaction of this compound is its reduction to form 3,6-Dibromophenanthrene-9,10-diol, a hydroquinone derivative.[8] This transformation is significant as the diol form can serve as a crucial precursor for further chemical modifications in the synthesis of advanced materials.[8]
Caption: Synthesis of this compound and its subsequent reduction.
Experimental Protocol: Reduction to 3,6-Dibromophenanthrene-9,10-diol
The following is a generalized protocol for the laboratory-scale reduction of this compound.[8]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable volume of anhydrous THF. The reaction should be conducted under an inert atmosphere.[8]
-
Reduction: While stirring, add a solution of sodium dithionite in deionized water to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the THF using a rotary evaporator.
-
Extraction: Partition the remaining aqueous residue between ethyl acetate and deionized water. Separate the organic layer, and wash it sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 3,6-Dibromophenanthrene-9,10-diol can be further purified by recrystallization or column chromatography.
Applications
This compound is a versatile intermediate with applications in several advanced fields:
-
Organic Light-Emitting Diodes (OLEDs): It serves as a critical precursor in the synthesis of materials for OLED displays and lighting, where it is modified to create light-emitting or charge-transporting molecules.[1][2]
-
Dyestuff Intermediates: The compound can be transformed into specialized chromophores, leading to the creation of dyes with unique optical properties.[1][2]
-
Agrochemicals: It acts as a foundational element in the synthesis of active ingredients for crop protection products.[2]
-
Materials Science: Due to its electronic properties, it is a candidate for applications in organic electronics and photonic devices.[5] It is also used as a building block for small molecule semiconductors.[6][7]
Caption: Key application areas of this compound.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is advisable to wash skin thoroughly after handling and to wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If eye irritation persists, seek medical advice. Store the compound under an inert gas.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 3,6-Dibromophenanthrene-9,10-quinone | C14H6Br2O2 | CID 258450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 53348-05-3: 3,6-Dibromo-9,10-phenanthrenedione [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 53348-05-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
In-Depth Technical Guide: Health and Safety Data for 3,6-Dibromophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available health and safety data for 3,6-Dibromophenanthrene-9,10-dione (CAS No: 53348-05-3). The information is compiled from publicly available safety data sheets and chemical databases.
Core Safety and Hazard Information
This compound is classified as a hazardous substance. Based on aggregated data from multiple suppliers, it is known to cause skin and eye irritation.[1][2][3] Some sources also indicate potential for respiratory irritation and hazards to the aquatic environment.[1][4]
Globally Harmonized System (GHS) Classification
The following tables summarize the GHS hazard classifications for this compound. It is important to note that the classification percentages reflect the proportion of companies that have notified these hazards to the ECHA C&L Inventory; the actual hazards of the substance may be broader.[1]
| Hazard Class | Hazard Category | Percentage of Notifiers |
| Skin Corrosion/Irritation | Category 2 | 66.7% |
| Serious Eye Damage/Eye Irritation | Category 2 | 66.7% |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract Irritation) | 33.3% |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | 33.3% |
Source: PubChem.[1]
| GHS Pictograms | Signal Word |
| Irritant, Environmental Hazard | Warning |
Source: PubChem, ChemScene.[1][4]
Hazard Statements (H-Statements)
| Code | Statement | Percentage of Notifiers |
| H315 | Causes skin irritation | 66.7% |
| H319 | Causes serious eye irritation | 66.7% |
| H335 | May cause respiratory irritation | 33.3% |
| H400 | Very toxic to aquatic life | 33.3% |
| H302 | Harmful if swallowed | Noted by some suppliers |
Source: PubChem, ChemScene, Sigma-Aldrich.[1][3][4]
Precautionary Statements (P-Statements)
A comprehensive list of precautionary statements is provided by various suppliers. Key recommendations include:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P273 | Avoid release to the environment. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/ attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P391 | Collect spillage. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: PubChem, Alfa Chemistry.[1][2]
Physicochemical Properties
Understanding the physical and chemical properties of a substance is crucial for safe handling and experimental design.
| Property | Value |
| Molecular Formula | C₁₄H₆Br₂O₂ |
| Molecular Weight | 366.00 g/mol |
| Appearance | Light yellow to brown powder/crystal |
| Melting Point | 291 °C |
| Storage Temperature | Room Temperature; some suppliers recommend 4°C |
| Purity | ≥95% |
Source: ChemScene, Alfa Chemistry, Sigma-Aldrich.[2][3][4]
Experimental Protocols
Detailed experimental protocols for the toxicological data cited (e.g., skin and eye irritation studies) are not publicly available in the searched resources. The GHS classifications are based on aggregated data submitted by chemical suppliers to regulatory bodies like ECHA. These submissions reference internal or standardized studies (e.g., OECD guidelines) that are not typically published in detail on supplier websites. For access to the full study reports, direct contact with the manufacturers or a comprehensive search of specialized toxicological databases would be necessary.
Visualization of Safety Procedures
The following diagram illustrates the logical workflow for handling this compound based on its known hazards.
Caption: Logical workflow for the safe handling of this compound.
Signaling Pathways
No information regarding specific signaling pathways affected by this compound was identified in the publicly available literature and safety documents. Elucidating the mechanisms of its irritant effects would require dedicated toxicological and mechanistic studies.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for this compound before handling and use appropriate safety precautions.
References
An In-depth Technical Guide to the Purity Analysis of 3,6-Dibromophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 3,6-Dibromophenanthrene-9,10-dione, a key intermediate in the synthesis of advanced materials and fine chemicals.[1][2] Accurate assessment of its purity is critical for ensuring the quality, safety, and efficacy of downstream products in research and drug development.
Introduction to this compound
This compound, with the CAS Number 53348-05-3, is a polycyclic aromatic hydrocarbon derivative.[3][4] Its molecular structure, featuring a phenanthrenequinone scaffold with two bromine atoms, makes it a valuable building block in organic synthesis.[2] The purity of this compound is typically expected to be 95% or higher for use in sensitive applications.[3]
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₄H₆Br₂O₂ |
| Molecular Weight | 366.01 g/mol |
| Appearance | Light yellow to brown powder or crystals |
| CAS Number | 53348-05-3 |
Analytical Methods for Purity Determination
A multi-faceted approach employing various analytical techniques is recommended for a thorough purity analysis of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities and byproducts.
Experimental Protocols
The following sections detail the experimental protocols for the recommended analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the principal method for quantifying the purity of this compound. A reversed-phase method with UV detection is generally suitable for aromatic compounds of this nature.
Experimental Workflow for HPLC Analysis:
Detailed HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation of polycyclic aromatic compounds.[5][6]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 50 50 20 0 100 25 0 100 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: UV detection at 254 nm is a common choice for aromatic compounds.
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent such as acetonitrile or a mixture of acetonitrile and dichloromethane. The solution should then be filtered through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound and the identification of structurally related impurities. Both ¹H and ¹³C NMR should be performed.
Logical Flow for NMR Analysis:
Detailed NMR Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
The aromatic protons of the phenanthrene core are expected to appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm.[7]
-
The integration of the proton signals should be consistent with the number of protons in the molecule.
-
-
¹³C NMR:
-
The carbonyl carbons of the dione are expected to have chemical shifts in the range of 170-185 ppm.
-
The aromatic carbons will appear in the 120-150 ppm region.[7]
-
The number of distinct carbon signals will depend on the symmetry of the molecule.
-
-
Data Analysis: The obtained spectra should be compared with reference spectra or predicted spectra to confirm the structure of this compound. Any additional peaks may indicate the presence of impurities, which can be identified by their chemical shifts and coupling patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the separation and identification of volatile and semi-volatile organic compounds. It is particularly useful for detecting potential byproducts from the synthesis of this compound.
Experimental Workflow for GC-MS Analysis:
Detailed GC-MS Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating polycyclic aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 300 °C at a rate of 10 °C/min.
-
Final hold: Hold at 300 °C for 10 minutes.
-
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless injection is recommended for trace analysis.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or toluene.
-
Data Analysis: The mass spectra of any detected impurity peaks can be compared with spectral libraries (e.g., NIST) for identification. The presence of two bromine atoms in a fragment will be indicated by a characteristic isotopic pattern with peaks at M, M+2, and M+4 with relative intensities of approximately 1:2:1.
Data Presentation
Quantitative data from the purity analysis should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: Summary of Analytical Data for this compound Purity Analysis
| Analytical Technique | Parameter | Result |
| HPLC | Purity (% Area) | e.g., 98.5% |
| Retention Time | e.g., 15.2 min | |
| Number of Impurities Detected | e.g., 3 | |
| ¹H NMR | Chemical Shifts (ppm) | Consistent with proposed structure |
| Integration | Consistent with proposed structure | |
| Impurity Signals | e.g., Minor peaks at 8.1 and 7.5 ppm | |
| ¹³C NMR | Number of Signals | Consistent with molecular symmetry |
| Chemical Shifts (ppm) | Consistent with proposed structure | |
| Impurity Signals | e.g., Minor peaks at 128 and 135 ppm | |
| GC-MS | Major Peak Identity | This compound |
| Identified Impurities | e.g., Monobromophenanthrene-9,10-dione, Phenanthrene-9,10-dione |
Potential Impurities
Understanding the potential impurities is crucial for developing robust analytical methods. Common impurities in this compound may arise from the starting materials or side reactions during synthesis. These can include:
-
Under-brominated species: Monobromophenanthrene-9,10-dione isomers.
-
Over-brominated species: Tribromo- or tetrabromophenanthrene-9,10-dione isomers.
-
Starting material: Unreacted phenanthrene-9,10-dione.
-
Isomeric impurities: Other dibromophenanthrene-9,10-dione isomers.
-
Products of dehalogenation: Phenanthrene-9,10-dione or monobromophenanthrene-9,10-dione formed during purification or analysis.[8]
Conclusion
The purity of this compound can be reliably determined through a combination of HPLC, NMR, and GC-MS techniques. The detailed protocols and workflows provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical intermediate. Adherence to these analytical procedures will contribute to the integrity and reproducibility of research and development outcomes.
References
- 1. shimadzu.com [shimadzu.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. 3,6-Dibromophenanthrene-9,10-quinone | C14H6Br2O2 | CID 258450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Polycyclic Aromatic Hydrocarbons Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. agilent.com [agilent.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Thermogravimetric Analysis of 3,6-Dibromophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3,6-Dibromophenanthrene-9,10-dione
This compound is an organic compound featuring a phenanthrenequinone scaffold with two bromine atoms at the 3 and 6 positions.[1] Its chemical structure and the presence of bromine atoms suggest its potential utility in various applications, including as an intermediate in the synthesis of organic electronic materials, such as those used in OLEDs, and as a building block for specialized dyes.[1][2] The thermal stability of this compound is a critical parameter for its synthesis, purification, and application, making thermogravimetric analysis a vital characterization technique.
Chemical and Physical Properties:
| Property | Value | Reference |
| CAS Number | 53348-05-3 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₁₄H₆Br₂O₂ | [1][4][5][6][7][8] |
| Molecular Weight | 366.00 g/mol | [4][5][6][7] |
| Appearance | Light yellow to brown powder/crystal | [3][4][6] |
| Melting Point | 289.0 to 293.0 °C | [3][4] |
| Boiling Point | ~501°C | [1] |
| Purity | Typically >95.0% (HPLC) | [3][4] |
Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a thermal analysis technique in which the mass of a sample is measured over time as the temperature changes. This method provides valuable information about the thermal stability of materials and the kinetics of their decomposition. A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The temperature of the furnace is controlled by a pre-programmed temperature profile, and the mass of the sample is continuously recorded. The resulting data is typically plotted as mass or mass percentage as a function of temperature or time, yielding a TGA curve. The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and can be used to identify the temperatures of maximum decomposition rates.
Hypothetical Thermogravimetric Analysis Data
The following table presents hypothetical TGA data for this compound, based on the expected thermal decomposition of brominated aromatic compounds. The decomposition is postulated to occur in multiple stages, likely involving the loss of bromine and the breakdown of the aromatic core.
| Parameter | Stage 1 | Stage 2 |
| Temperature Range (°C) | 300 - 450 | 450 - 600 |
| Initial Decomposition Temperature (T_onset) | ~320 °C | ~460 °C |
| Peak Decomposition Temperature (T_peak) | ~380 °C | ~530 °C |
| Weight Loss (%) | ~43.7% (corresponds to the loss of 2 Br atoms) | ~56.3% (corresponds to the decomposition of the hydrocarbon backbone) |
| Residual Mass at 800 °C (%) | < 1% |
Detailed Experimental Protocol for TGA
This section outlines a general experimental protocol for performing TGA on a solid organic compound like this compound.
4.1. Instrumentation:
-
A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 800 °C.
4.2. Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder to promote uniform heating.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).
-
Record the exact sample weight.
4.3. TGA Instrument Setup and Measurement:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
Hold the sample at 800 °C for 10 minutes to ensure complete decomposition.
-
-
Continuously record the sample mass and temperature throughout the experiment.
4.4. Data Analysis:
-
Plot the percentage of weight loss as a function of temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve to obtain the DTG curve, which shows the rate of weight loss.
-
From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the final residual mass.
-
From the DTG curve, identify the peak decomposition temperatures for each stage of degradation.
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for Thermogravimetric Analysis.
5.2. Hypothetical Thermal Decomposition Pathway
Caption: Hypothetical thermal decomposition pathway of the compound.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 53348-05-3: 3,6-Dibromo-9,10-phenanthrenedione [cymitquimica.com]
- 3. This compound | 53348-05-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. 3,6-Dibromophenanthrene-9,10-quinone | C14H6Br2O2 | CID 258450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemscene.com [chemscene.com]
- 8. 53348-05-3|this compound|BLD Pharm [bldpharm.com]
Crystal structure of 3,6-Dibromophenanthrene-9,10-dione
An In-Depth Technical Guide to the Crystal Structure of 3,6-Dibromophenanthrene-9,10-dione
Abstract
This technical guide provides a comprehensive overview of the synthesis, and crystallographic considerations for this compound. While a definitive crystal structure for this specific compound is not publicly available, this document outlines the general methodologies for its synthesis and single-crystal growth. Furthermore, a comparative analysis of the crystallographic data of the parent compound, phenanthrene-9,10-dione, is presented to infer the potential structural characteristics of the dibrominated derivative. This guide is intended for researchers, scientists, and professionals in the fields of materials science, medicinal chemistry, and drug development.
Introduction
This compound, with the chemical formula C14H6Br2O2, is a halogenated derivative of phenanthrene-9,10-dione.[1][2] This class of compounds is of significant interest due to their applications as intermediates in the synthesis of advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs), as well as in the development of specialized dyes and agrochemicals.[1] The strategic placement of bromine atoms on the phenanthrene backbone significantly influences the molecule's electronic properties and reactivity, making it a valuable building block in organic synthesis.[1][3] Understanding the solid-state structure of this compound is crucial for predicting its material properties and for the rational design of new functional molecules.
Synthesis of this compound
The synthesis of this compound typically involves the electrophilic aromatic substitution of a phenanthrene-based precursor.[1] A generalized protocol often starts with the bromination of phenanthrene, followed by oxidation to the dione. Alternatively, direct bromination of phenanthrene-9,10-dione can be employed.
Experimental Protocol: Synthesis via Bromination of Phenanthrene-9,10-dione
Materials:
-
Phenanthrene-9,10-dione
-
Molecular Bromine (Br2)
-
Anhydrous Iron(III) Bromide (FeBr3) or another suitable Lewis acid catalyst
-
Anhydrous Dichloromethane (CH2Cl2) or another suitable inert solvent
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve phenanthrene-9,10-dione in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide to the solution.
-
Bromination: Slowly add a solution of molecular bromine in anhydrous dichloromethane to the reaction mixture via the dropping funnel at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with sodium thiosulfate solution, sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, acetic acid) or by column chromatography on silica gel to yield high-purity this compound.
Caption: Synthesis workflow for this compound.
Crystallographic Analysis
A search of the Cambridge Structural Database (CSD) and other public repositories did not yield a specific crystal structure for this compound. However, the crystal structure of the parent compound, phenanthrene-9,10-dione, is known and can be used as a basis for predicting the structural features of its dibrominated analog.[4]
Crystallographic Data of Phenanthrene-9,10-dione
The following table summarizes the crystallographic data for phenanthrene-9,10-dione.
| Parameter | Value |
| Chemical Formula | C₁₄H₈O₂ |
| Molecular Weight | 208.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.35 |
| b (Å) | 10.25 |
| c (Å) | 11.45 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 945.4 |
| Z | 4 |
| Density (calc) (g/cm³) | 1.46 |
Note: The unit cell parameters can vary slightly between different crystallographic studies.
Expected Influence of Bromine Substitution
The introduction of two bromine atoms at the 3 and 6 positions of the phenanthrene-9,10-dione core is expected to have several significant effects on the crystal packing and molecular geometry:
-
Increased Molecular Weight and Density: The addition of two heavy bromine atoms will substantially increase the molecular weight and likely the crystal density.
-
Intermolecular Interactions: The presence of bromine atoms can introduce halogen bonding (Br···O or Br···Br) as a significant intermolecular interaction, which will influence the crystal packing. These interactions may lead to different packing motifs compared to the parent compound, which is primarily governed by van der Waals forces and C-H···O interactions.
-
Planarity and Symmetry: The phenanthrene-9,10-dione core is largely planar. The bromine substituents are unlikely to significantly distort this planarity. The C2 symmetry of the isolated molecule may or may not be retained in the crystal lattice.
-
Unit Cell Parameters: The increased size of the molecule and the potential for different packing arrangements will likely lead to a larger unit cell volume compared to phenanthrene-9,10-dione.
Caption: Logical relationship of bromine substitution on the crystal structure.
Experimental Protocol for Single Crystal Growth
Growing single crystals of sufficient quality for X-ray diffraction is often a critical bottleneck.[5] For organic molecules like this compound, solution-based methods are generally the most applicable.[6][7][8]
General Methodology: Slow Evaporation
Materials:
-
Purified this compound
-
High-purity solvent (e.g., toluene, chloroform, or a mixture) in which the compound has moderate solubility
-
Small, clean vials or test tubes
-
Parafilm or a loosely fitting cap
Procedure:
-
Solvent Screening: Identify a suitable solvent or solvent system where the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or by gentle heating.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with parafilm and pierce a few small holes in it, or use a loosely fitting cap. This will allow for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.
-
Harvesting: Once crystals of suitable size have formed, carefully harvest them from the solution using a spatula or by decanting the mother liquor. Gently wash the crystals with a small amount of cold solvent and allow them to air dry.
Other suitable methods for single crystal growth of organic molecules include slow cooling of a saturated solution and vapor diffusion.[6][7] The choice of method and solvent is often empirical and may require some optimization.
References
- 1. nbinno.com [nbinno.com]
- 2. 3,6-Dibromophenanthrene-9,10-quinone | C14H6Br2O2 | CID 258450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 53348-05-3: 3,6-Dibromo-9,10-phenanthrenedione [cymitquimica.com]
- 4. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Single-crystal growth of organic semiconductors | MRS Bulletin | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 3,6-Dibromophenanthrene-9,10-dione as a Dyestuff Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,6-Dibromophenanthrene-9,10-dione as a versatile intermediate in the synthesis of novel dyestuffs. The unique chemical architecture of this compound, featuring a phenanthrenequinone core with bromine atoms at the 3 and 6 positions, allows for a variety of chemical transformations to create specialized chromophores with distinct optical properties.[1][2]
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly in the fields of advanced materials and fine chemicals.[1] Its reactivity is primarily attributed to the presence of the bromine atoms, which facilitate electrophilic substitution and coupling reactions, and the dione functionality, which can undergo condensation reactions.[2] This dual reactivity makes it an ideal precursor for a range of complex dye molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 53348-05-3 | [3] |
| Molecular Formula | C₁₄H₆Br₂O₂ | [3] |
| Molecular Weight | 366.00 g/mol | [4] |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | 291 °C | [1] |
| Boiling Point | ~501.0 °C (Predicted) | [1] |
| Density | ~1.911 g/cm³ | [1] |
Application in Dyestuff Synthesis: Phenanthro[9,10-b]pyrazine Dyes
A key application of this compound is in the synthesis of heterocyclic dyes, particularly those based on the phenanthro[9,10-b]pyrazine scaffold. These dyes are of interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as fluorescent probes. The synthesis involves the condensation of the dione with aromatic diamines.
General Synthesis Pathway
The general synthetic route involves the reaction of this compound with a substituted 1,2-diaminobenzene. This cyclocondensation reaction forms the pyrazine ring fused to the phenanthrene core. The bromine atoms on the phenanthrene backbone can then be further functionalized, for example, through Suzuki or Stille coupling reactions, to introduce various aryl or heteroaryl groups, thereby tuning the photophysical properties of the final dye.
References
Application Notes and Protocols: 3,6-Dibromophenanthrene-9,10-dione in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dibromophenanthrene-9,10-dione is a versatile synthetic intermediate characterized by its rigid, polycyclic aromatic core and reactive ketone functionalities. The presence of bromine atoms at the 3 and 6 positions offers sites for further functionalization, making it an attractive scaffold for the development of novel agrochemicals. While its primary applications have been explored in materials science, particularly in the field of organic light-emitting diodes (OLEDs), its structural features hold potential for the synthesis of herbicides, fungicides, and insecticides. The phenanthrenequinone moiety can be transformed into various heterocyclic systems, which are prevalent in a wide range of biologically active compounds.
This document provides detailed protocols for the synthesis of a potential herbicidal agent derived from this compound and outlines a hypothetical biological signaling pathway for its mode of action. The protocols and data presented herein are representative and intended to serve as a guide for researchers in the exploration of this compound class for agrochemical applications.
Synthesis of a Phenanthro[3,4-b][1][2]dioxin Derivative
A plausible route for the derivatization of this compound into a potential agrochemical is through a condensation reaction with ethylene glycol to form a dibrominated phenanthro[3,4-b][1][2]dioxin derivative. This class of compounds, structurally related to dioxins, has been investigated for various biological activities.
Reaction Scheme:
Caption: Synthesis of 8,11-Dibromophenanthro[2,3-b][1][2]dioxin.
Experimental Protocol: Synthesis of 8,11-Dibromophenanthro[2,3-b][1][2]dioxin
Materials:
-
This compound (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel with filter paper
-
Beakers and graduated cylinders
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add this compound (e.g., 5.00 g, 13.6 mmol), ethylene glycol (0.91 mL, 16.3 mmol), and p-toluenesulfonic acid monohydrate (0.26 g, 1.36 mmol).
-
Add 100 mL of toluene to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield the desired 8,11-Dibromophenanthro[2,3-b][1][2]dioxin as a crystalline solid.
Data Presentation
| Parameter | Value |
| Reactant | This compound |
| Product | 8,11-Dibromophenanthro[2,3-b][1][2]dioxin |
| Molecular Formula | C₁₆H₈Br₂O₂ |
| Molecular Weight | 408.04 g/mol |
| Appearance | Off-white crystalline solid |
| Yield | 85-92% |
| Melting Point | 215-218 °C |
| Purity (by HPLC) | >98% |
Hypothetical Biological Activity and Signaling Pathway
Phenanthrene-based compounds have been reported to exhibit a range of biological activities, including herbicidal and cytotoxic effects. A potential mode of action for a phenanthro[3,4-b][1][2]dioxin derivative could involve the inhibition of a key enzyme in a vital plant metabolic pathway, such as acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids.
Hypothetical Signaling Pathway for Herbicidal Action
Caption: Hypothetical inhibition of the ALS pathway by a phenanthrodioxin derivative.
Conclusion
This compound serves as a promising starting material for the synthesis of novel agrochemicals. The protocol provided for the synthesis of an 8,11-Dibromophenanthro[2,3-b][1][2]dioxin derivative demonstrates a straightforward method for accessing this class of compounds. Further research into the derivatization of this scaffold and comprehensive biological screening is warranted to fully explore its potential in the development of new and effective crop protection agents. The hypothetical mode of action presented here provides a starting point for mechanistic studies of such novel compounds.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 3,6-Dibromophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dibromophenanthrene-9,10-dione is a versatile organic compound featuring a phenanthrenequinone core with bromine atoms at the 3 and 6 positions.[1] This molecular architecture makes it a valuable intermediate in the synthesis of advanced materials, particularly for organic light-emitting diodes (OLEDs), as well as in the development of fine chemicals and potentially novel therapeutic agents.[2] The bromine substituents are key reactive sites, making the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]
The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis.[3][4] It facilitates the reaction between an organohalide and an organoboron compound, catalyzed by a palladium complex in the presence of a base.[5][6] This reaction is widely favored for its mild conditions, tolerance to a wide range of functional groups, and the commercial availability of diverse boronic acids.[3][5] For this compound, Suzuki coupling enables the introduction of various aryl or heteroaryl substituents at the 3 and 6 positions, opening avenues to a wide array of novel disubstituted phenanthrene-9,10-dione derivatives. These derivatives are of significant interest for their potential applications in materials science and drug discovery, owing to their unique photophysical and biological properties.[3]
This document provides a generalized protocol for the Suzuki coupling reaction with this compound, based on established methodologies for similar dibromoaromatic compounds.[3]
Generalized Reaction Scheme
The Suzuki coupling reaction of this compound with an arylboronic acid can proceed in a stepwise manner to yield mono- and di-substituted products. By controlling the stoichiometry of the boronic acid, selective synthesis of either product can be favored.
Caption: Generalized Suzuki coupling of this compound.
Experimental Protocols
The following are generalized protocols for the mono- and di-arylation of this compound via Suzuki coupling. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.
Protocol 1: Mono-Arylation
Objective: To synthesize 3-Aryl-6-bromophenanthrene-9,10-dione.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system.
-
Add the palladium catalyst (2-5 mol%) to the mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.
Protocol 2: Di-Arylation (Bis-Suzuki Coupling)
Objective: To synthesize 3,6-Diarylphenanthrene-9,10-dione.
Materials:
-
This compound
-
Arylboronic acid (2.2-2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₂CO₃, 4-6 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the arylboronic acid (2.2-2.5 equivalents), and the base (4-6 equivalents).
-
Subject the flask to three cycles of evacuation and backfilling with an inert gas.
-
Add the degassed solvent system to the flask.
-
Under the inert atmosphere, add the palladium catalyst (5-10 mol%).
-
Heat the reaction mixture to 80-110 °C and maintain stirring for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, allow it to cool to ambient temperature.
-
Work up the reaction by diluting with an organic solvent and washing sequentially with water and brine.
-
Dry the organic phase, filter, and evaporate the solvent in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure 3,6-diarylphenanthrene-9,10-dione.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for Suzuki coupling reactions with dibromoaromatic compounds, which can be adapted for this compound. Actual yields will vary depending on the specific arylboronic acid used.
| Entry | Arylboronic Acid (eq.) | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Expected Product | Est. Yield (%) |
| 1 | 1.1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 18 | Mono-arylated | 60-80 |
| 2 | 2.2 | Pd(PPh₃)₄ (5) | K₂CO₃ (4) | Dioxane/H₂O | 100 | 24 | Di-arylated | 70-95 |
| 3 | 2.2 | PdCl₂(dppf) (5) | Cs₂CO₃ (4) | DMF | 100 | 24 | Di-arylated | 75-98 |
Experimental Workflow Diagram
Caption: Step-by-step workflow for Suzuki coupling reactions.
Concluding Remarks
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of this compound. The protocols and data presented herein provide a solid foundation for researchers to synthesize a diverse library of 3,6-disubstituted phenanthrene-9,10-diones. These novel compounds hold promise for applications in materials science and as scaffolds in drug discovery programs. Researchers should note that reaction conditions may require optimization for specific substrates to achieve maximum yields and purity.
References
Synthesis of Derivatives from 3,6-Dibromophenanthrene-9,10-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of various derivatives from 3,6-Dibromophenanthrene-9,10-dione. This versatile building block, characterized by a phenanthrene backbone with bromine substituents at the 3 and 6 positions and carbonyl groups at the 9 and 10 positions, offers a gateway to a diverse range of functionalized molecules with significant potential in materials science and drug discovery.[1][2][3] The presence of reactive bromine atoms and dicarbonyl functionality allows for a variety of chemical transformations, including cross-coupling and condensation reactions.[1]
Key Synthetic Pathways
Two primary synthetic routes for the derivatization of this compound are highlighted in these notes:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction enables the introduction of various aryl and heteroaryl substituents at the 3 and 6 positions. While direct literature on the Suzuki coupling of this compound is limited, protocols can be adapted from established methodologies for the closely related 3,6-Dibromophenanthrene-9,10-diol and other dibromoaromatic compounds.[4]
-
Condensation Reactions: The 1,2-dicarbonyl moiety of the phenanthrenequinone core readily undergoes condensation with 1,2-diamines to form quinoxaline and phenazine derivatives. These reactions lead to the formation of extended, rigid, and planar heterocyclic systems with interesting photophysical and electronic properties.[5][6]
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions for the synthesis of derivatives from this compound.
Table 1: Suzuki-Miyaura Cross-Coupling Reaction Conditions (Generalized)
| Parameter | Condition | Notes |
| Aryl Halide | This compound | --- |
| Boronic Acid | Arylboronic acid (2.2 - 3.0 equiv.) | A slight excess is used to ensure complete reaction. |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Other palladium catalysts can also be employed. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ (3-4 equiv.) | The choice of base can influence reaction efficiency. |
| Solvent System | Toluene/Ethanol/Water, Dioxane/Water | Degassed solvents are crucial to prevent catalyst degradation. |
| Temperature | 80 - 110 °C | Optimization may be required for specific substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and catalyst deactivation. |
Table 2: Condensation Reaction for Phenazine Derivative Synthesis
| Parameter | Condition | Notes |
| Dione | This compound | --- |
| Diamine | 3-Fluorobenzene-1,2-diamine | Other ortho-diamines can be used to generate different derivatives. |
| Solvent | Acetic Acid and Ethanol | The solvent system facilitates the reaction and product precipitation. |
| Temperature | Elevated temperatures (reflux) | Heat is required to drive the condensation reaction. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure for the double Suzuki-Miyaura cross-coupling of this compound with arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 3.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 equivalents)
-
Toluene
-
Ethanol
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (2.2 eq), and potassium carbonate (4.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask under the inert atmosphere.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask.
-
Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3,6-diarylphenanthrene-9,10-dione derivative.
Protocol 2: Synthesis of 3,6-Dibromo-10-fluorodibenzo[a,c]phenazine
This protocol details the synthesis of a phenazine derivative through the condensation of this compound with an ortho-diamine.[7]
Materials:
-
This compound
-
3-Fluorobenzene-1,2-diamine
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and 3-fluorobenzene-1,2-diamine (1.0 eq).
-
Add a mixture of glacial acetic acid and ethanol as the solvent.
-
Heat the reaction mixture at reflux with stirring.
-
Monitor the reaction for the formation of a precipitate.
-
After the reaction is complete (as indicated by TLC or the cessation of precipitate formation), cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the product with ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified 3,6-dibromo-10-fluorodibenzo[a,c]phenazine product.
Visualizations
Synthesis Workflow Diagram
Caption: General synthetic pathways for derivatization of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. CAS 53348-05-3: 3,6-Dibromo-9,10-phenanthrenedione [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 6. ajrconline.org [ajrconline.org]
- 7. Fluorinated dibenzo[ a , c ]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC04918F [pubs.rsc.org]
Application Notes and Protocols: 3,6-Dibromophenanthrene-9,10-dione as a Versatile Building Block for Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,6-Dibromophenanthrene-9,10-dione as a foundational building block for the synthesis of organic semiconductors. This document outlines the synthesis of key intermediates, fabrication protocols for organic electronic devices, and the expected performance metrics.
Introduction
This compound is a versatile organic compound characterized by a phenanthrene backbone with bromine substituents at the 3 and 6 positions and carbonyl groups at the 9 and 10 positions.[1] Its molecular formula is C₁₄H₆Br₂O₂.[2][3] The presence of bromine atoms and carbonyl groups provides reactive sites for various chemical modifications, making it an excellent precursor for the synthesis of advanced organic electronic materials.[1][4] This compound is a crucial intermediate in the production of materials for Organic Light-Emitting Diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| CAS Number | 53348-05-3 | [2][3] |
| Molecular Formula | C₁₄H₆Br₂O₂ | [2][3] |
| Molecular Weight | 366.01 g/mol | [5] |
| Appearance | Light yellow to brown powder/crystal | [5] |
| Melting Point | 289-293 °C | [6] |
| Purity | >95% (via HPLC) | [6] |
Synthesis of this compound
A general and efficient method for the synthesis of this compound is through the bromination of 9,10-phenanthrenequinone.
Experimental Protocol: Synthesis of this compound
Materials:
-
9,10-Phenanthrenequinone
-
Bromine
-
Nitrobenzene
-
Benzoyl peroxide
-
Ethanol
-
Nitrogen gas
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, combine 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).
-
Purge the vessel with nitrogen gas.
-
Carefully add bromine (83 g) to the reaction mixture.
-
Heat the mixture to reflux and stir for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitate the product by adding ethanol (250 mL).
-
Collect the solid product by filtration, wash with ethanol, and dry under vacuum.
-
This procedure typically yields a yellow solid with a 70% yield.
Application in Organic Field-Effect Transistors (OFETs)
This compound can be converted into various phenanthrene-based organic semiconductors. One common route is the synthesis of phenanthro[9,10-d]imidazole derivatives. While direct performance data for OFETs based on derivatives of this compound is limited in publicly available literature, the broader class of phenanthrene-based semiconductors has shown promise. For instance, functionalized phenanthrene-conjugated N-heteroacenes have been used to fabricate n-type OFETs with charge carrier mobilities reaching up to 4.27×10⁻³ cm² V⁻¹ s⁻¹.
Hypothetical Synthetic Pathway to a Phenanthrene-based Semiconductor
This diagram illustrates a potential synthetic route from this compound to a more complex organic semiconductor suitable for OFET applications.
Caption: Synthetic scheme for a phenanthrene-based semiconductor.
Experimental Protocol: OFET Fabrication and Characterization (General)
This protocol outlines a general procedure for the fabrication and characterization of bottom-gate, top-contact OFETs using a solution-based deposition method.[7]
Materials:
-
Synthesized phenanthrene-based organic semiconductor
-
Heavily n-doped Si wafer with a 300 nm SiO₂ layer (as substrate and gate dielectric)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Organic solvent (e.g., chloroform, chlorobenzene)
-
Gold (for source and drain electrodes)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sonicating in deionized water, acetone, and isopropanol.
-
Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer to improve the semiconductor film quality.[7] This can be achieved through vapor deposition or by immersing the substrate in a dilute OTS solution.
-
Semiconductor Deposition: Prepare a solution of the organic semiconductor (5-10 mg/mL) in a suitable organic solvent. Deposit the solution onto the treated substrate using spin-coating, drop-casting, or solution shearing to form a thin film.[7]
-
Annealing: Anneal the semiconductor film to improve crystallinity and charge transport.
-
Electrode Deposition: Deposit gold source and drain electrodes (typically 50 nm thick) through a shadow mask onto the semiconductor layer via thermal evaporation.
-
Characterization:
-
Place the device in a probe station, under vacuum or in an inert atmosphere.[7]
-
Use a semiconductor parameter analyzer to measure the output characteristics (drain current, ID vs. drain-source voltage, VDS at various gate-source voltages, VGS) and transfer characteristics (ID vs. VGS at a constant VDS).[7]
-
Extract key performance parameters such as charge carrier mobility (μ), on/off current ratio, and threshold voltage (Vth) from the transfer characteristics in the saturation regime.[7]
-
Caption: Workflow for OFET fabrication and characterization.
Application in Organic Photovoltaics (OPVs)
Phenanthrenequinone derivatives have been utilized as π-conjugated bridges in D-π-A (Donor-π-Acceptor) structured organic dyes for dye-sensitized solar cells (DSSCs), a type of OPV.[8] These studies demonstrate the potential of the phenanthrenequinone core in photovoltaic applications.
Performance of DSSCs with Phenanthrenequinone-based Dyes
The following table summarizes the performance of DSSCs using organic dyes that incorporate a phenanthrenequinone derivative as the π-bridge. The study compared different donor moieties attached to the phenanthrenequinone core.[8]
| Dye | Donor Moiety | Jsc (mA/cm²) | Voc (mV) | ff | PCE (%) |
| JH203 | Phenothiazine | 11.1 | 720 | 0.749 | 6.0 |
Data extracted from a study on phenanthrenequinone derivatives in DSSCs.[8]
Experimental Protocol: DSSC Fabrication (General)
Materials:
-
FTO (Fluorine-doped Tin Oxide) coated glass
-
TiO₂ paste
-
Synthesized phenanthrenequinone-based dye
-
Electrolyte solution (e.g., I⁻/I₃⁻ redox couple in an organic solvent)
-
Platinized counter electrode
Procedure:
-
Photoanode Preparation: Deposit a layer of TiO₂ paste on the FTO glass using screen printing or doctor blading, followed by sintering at high temperature to create a mesoporous film.
-
Dye Sensitization: Immerse the TiO₂-coated electrode in a solution of the phenanthrenequinone-based dye for several hours to allow for dye adsorption onto the TiO₂ surface.
-
Cell Assembly: Assemble the dye-sensitized photoanode with a platinized counter electrode, separated by a thin spacer.
-
Electrolyte Injection: Introduce the electrolyte into the space between the electrodes through pre-drilled holes in the counter electrode. Seal the holes to prevent leakage.
-
Characterization: Measure the current-voltage (J-V) characteristics of the assembled cell under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (ff), and power conversion efficiency (PCE).
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel organic semiconductors. Its reactive bromine and carbonyl functionalities allow for a wide range of chemical modifications to tune the electronic and optical properties of the resulting materials. While specific performance data for devices directly derived from this compound are emerging, the broader class of phenanthrene-based materials has demonstrated significant potential in both OFET and OPV applications. The protocols outlined in these notes provide a solid foundation for researchers to explore the synthesis of new materials from this compound and to fabricate and characterize high-performance organic electronic devices.
References
- 1. Phenanthro[9,10-d]imidazole derivatives. The structure of Zincke's ‘phenanthraquinone imide anhydride’ - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of naphthalimide-phenanthro[9,10-d]imidazole derivatives: In vitro evaluation, binding interaction with DNA and topoisomerase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Multifunctional organic field effect transistors constructed with photochromic molecules - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. High performance organic field-effect transistors based on single-crystal microribbons and microsheets of solution-processed dithieno[3,2-b:2′,3′-d]thiophene derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. New Organic Dyes with a Phenanthrenequinone Derivative as the pi-Conjugated Bridge for Dye-Sensitized Solar Cells [diva-portal.org]
Application Notes and Protocols for the Electrochemical Characterization of 3,6-Dibromophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dibromophenanthrene-9,10-dione is a halogenated aromatic quinone with potential applications in materials science, organic synthesis, and as an intermediate for the development of novel therapeutic agents.[1] The redox properties of quinone derivatives are often central to their functionality, making electrochemical characterization a critical step in their evaluation. These application notes provide a comprehensive overview and detailed protocols for the electrochemical analysis of this compound using cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS).
The phenanthrenequinone scaffold is a known redox-active motif, and the introduction of electron-withdrawing bromine atoms at the 3 and 6 positions is expected to influence its electronic properties and, consequently, its electrochemical behavior.[1] Understanding these properties is crucial for applications such as the design of novel OLED materials, dyestuffs, and agrochemicals.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 53348-05-3 | [2] |
| Molecular Formula | C₁₄H₆Br₂O₂ | [2][3] |
| Molecular Weight | 366.00 g/mol | [2][3] |
| Appearance | Light yellow to brown powder/crystal | [4] |
| Purity | ≥95% | [2] |
| Storage | 4°C, under inert gas | [2][4] |
Electrochemical Characterization: Principles and Applications
The electrochemical behavior of this compound can be investigated through various techniques to elucidate its redox potentials, electron transfer kinetics, and diffusion characteristics.
-
Cyclic Voltammetry (CV): A fundamental electrochemical technique used to probe the redox processes of a species in solution. It provides information on the formal reduction potential (E°'), the stability of the electrochemically generated species, and the kinetics of electron transfer.
-
Differential Pulse Voltammetry (DPV): A more sensitive technique than CV, often used for quantitative analysis. DPV can resolve overlapping peaks and provide lower detection limits.
-
Electrochemical Impedance Spectroscopy (EIS): A powerful method for studying the interfacial properties of the electrode and the kinetics of electrochemical reactions. EIS can provide information on charge transfer resistance, double-layer capacitance, and diffusion processes.
Experimental Protocols
The following protocols provide a general framework for the electrochemical characterization of this compound. Researchers should optimize the experimental conditions based on their specific instrumentation and research goals.
Preparation of Solutions
-
Analyte Solution: Prepare a stock solution of this compound (e.g., 1-10 mM) in an appropriate aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF). Due to the aromatic nature of the compound, ensure complete dissolution, which may be aided by gentle warming or sonication.
-
Supporting Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP)) in the same solvent as the analyte. The supporting electrolyte is crucial to minimize solution resistance and ensure that the analyte is the primary species undergoing redox reactions at the electrode surface.
Electrochemical Cell Setup
Assemble a standard three-electrode electrochemical cell:
-
Working Electrode: Glassy carbon electrode (GCE), platinum (Pt), or gold (Au) electrode. The choice of electrode material can influence the observed electrochemistry. A GCE is a common choice for the study of organic compounds.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE). To prevent contamination of the non-aqueous analyte solution with water from the reference electrode, use a salt bridge.
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod with a surface area significantly larger than the working electrode.
Experimental Procedure
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry (CV):
-
Set the potential window to a range where the redox events of the analyte are expected to occur. For quinone derivatives, a scan from approximately +1.0 V to -2.0 V vs. Ag/AgCl is a reasonable starting point.
-
Perform an initial scan at a moderate scan rate (e.g., 100 mV/s).
-
Vary the scan rate (e.g., from 10 mV/s to 1000 mV/s) to investigate the nature of the redox processes (e.g., reversible, quasi-reversible, or irreversible) and to determine the diffusion coefficient.
-
-
Differential Pulse Voltammetry (DPV):
-
Select a potential window that brackets the redox peaks observed in the CV.
-
Optimize DPV parameters such as pulse amplitude, pulse width, and scan increment to achieve the best signal-to-noise ratio and peak resolution.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Set the DC potential to the formal potential (E°') of the redox couple of interest, as determined by CV.
-
Apply a small amplitude AC perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., from 100 kHz to 0.1 Hz).
-
The resulting impedance data can be analyzed by fitting to an appropriate equivalent circuit model to extract kinetic and interfacial parameters.
-
Expected Electrochemical Behavior and Data
Phenanthrenequinone typically undergoes two successive one-electron reductions to form the radical anion and then the dianion. The presence of two electron-withdrawing bromine atoms is expected to shift the reduction potentials to more positive values compared to the unsubstituted phenanthrenequinone.
Table 2: Estimated Electrochemical Parameters for this compound
| Parameter | Estimated Value | Technique | Notes |
| First Reduction Potential (E°'₁) | -0.4 to -0.6 V vs. Fc/Fc⁺ | CV, DPV | Expected to be a quasi-reversible one-electron process. |
| Second Reduction Potential (E°'₂) | -1.0 to -1.3 V vs. Fc/Fc⁺ | CV, DPV | Expected to be a quasi-reversible one-electron process. |
| Diffusion Coefficient (D) | 1 x 10⁻⁵ to 5 x 10⁻⁶ cm²/s | CV | Can be calculated from the Randles-Sevcik equation using scan rate dependent CV data. |
| Heterogeneous Electron Transfer Rate Constant (k⁰) | 10⁻² to 10⁻³ cm/s | CV, EIS | Can be estimated from the peak separation in CV or from the charge transfer resistance in EIS. |
Note: These values are estimations based on the electrochemical behavior of related phenanthrenequinone derivatives and should be determined experimentally.
Visualizations
Experimental Workflow
The logical flow of the electrochemical characterization process is depicted in the following diagram.
Caption: Workflow for the electrochemical characterization of this compound.
Redox Mechanism
The expected two-step reduction of this compound is illustrated below.
Caption: Proposed two-step one-electron reduction pathway for this compound.
Troubleshooting
-
Irreproducible results: Ensure proper cleaning of electrodes, complete dissolution of the analyte and supporting electrolyte, and thorough deoxygenation of the solution.
-
High background current: Check for impurities in the solvent or supporting electrolyte. Ensure the reference electrode is functioning correctly and that there are no leaks in the electrochemical cell.
-
Distorted voltammograms: This could be due to high solution resistance (increase supporting electrolyte concentration), slow electron transfer kinetics, or coupled chemical reactions.
Conclusion
The electrochemical characterization of this compound provides valuable insights into its redox properties, which are fundamental to its potential applications. By following the detailed protocols outlined in these application notes, researchers can systematically investigate the electrochemical behavior of this and related compounds, facilitating the advancement of their research in drug development and materials science. While direct experimental data for the target compound is scarce, the provided framework and estimated parameters offer a solid starting point for its comprehensive electrochemical evaluation.
References
Application Notes and Protocols for 3,6-Dibromophenanthrene-9,10-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene-9,10-dione (PQ) and its derivatives are a class of organic compounds that have garnered significant interest due to their rich photophysical and photochemical properties. The rigid aromatic core and the presence of two carbonyl groups impart unique electronic characteristics, making them suitable for a variety of applications, including as intermediates for organic light-emitting diodes (OLEDs), specialized dyes, and photosensitizers in photocatalysis and photodynamic therapy.[1][2]
The introduction of substituents at the 3 and 6 positions of the phenanthrenequinone scaffold allows for the fine-tuning of their electronic and, consequently, their photophysical properties. Halogenation, in particular the introduction of bromine atoms, is expected to influence the excited state dynamics through the heavy-atom effect, potentially enhancing intersystem crossing to the triplet state. This makes 3,6-dibromophenanthrene-9,10-dione a particularly interesting candidate for applications that rely on triplet state reactivity.
Photophysical Properties of 3,6-Disubstituted Phenanthrene-9,10-dione Derivatives
The photophysical properties of several 3,6-disubstituted phenanthrene-9,10-dione derivatives have been investigated. A key study by Togashi and Nicodem (2004) provides valuable insights into the behavior of these compounds in various solvents at room temperature and at 77 K. The study focused on derivatives with methoxy (PQ1), chloro (PQ2), methyl (PQ3), and fluoro (PQ4) substituents.[3]
These compounds typically exhibit phosphorescence, indicating the population of an excited triplet state.[3] The triplet state is crucial for applications such as photodynamic therapy and photocatalysis, where energy or electron transfer from the excited photosensitizer to other molecules is the primary mechanism of action.
Data Presentation
While specific experimental data for this compound is not available in the cited literature, the following table summarizes the reported photophysical data for other 3,6-disubstituted phenanthrene-9,10-dione derivatives to provide a comparative context.
Table 1: Photophysical Data for 3,6-Disubstituted Phenanthrene-9,10-dione Derivatives in Benzene at Room Temperature
| Compound | Substituent | Absorption Maxima (λ_abs, nm) | Phosphorescence Maxima (λ_em, nm) | Triplet Energy (E_T, kcal/mol) |
| PQ | H | ~330, ~410 | ~630 | 45.4 |
| PQ1 | 3,6-di-methoxy | - | Not observed at RT | - |
| PQ2 | 3,6-di-chloro | - | ~635 | 45.1 |
| PQ3 | 3,6-di-methyl | - | ~630 | 45.4 |
| PQ4 | 3,6-di-fluoro | - | ~625 | 45.8 |
Data extracted from Togashi and Nicodem, 2004.[3]
Applications
Organic Electronics
This compound is a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs).[1][2] The bromine atoms serve as reactive handles for further chemical modifications, allowing for the construction of complex molecules with tailored electronic and optical properties for use in light-emitting or charge-transporting layers of OLED devices.[2]
Photocatalysis
Phenanthrene-9,10-dione and its derivatives can act as efficient metal-free visible-light photocatalysts. Upon photoexcitation, they can initiate chemical reactions through either energy transfer or electron transfer processes. For instance, excited phenanthrenequinone can act as a strong oxidant, inducing a one-electron oxidation of a substrate to generate a radical cation, which then undergoes further reactions. This has been demonstrated in the synthesis of polysubstituted quinolines.
Photodynamic Therapy (PDT)
The ability of phenanthrenequinone derivatives to generate reactive oxygen species (ROS) upon photoexcitation makes them potential candidates for photodynamic therapy. In PDT, a photosensitizer is introduced into the target tissue and then activated by light of a specific wavelength. The excited photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (Type II mechanism) or participate in electron transfer reactions to produce other ROS (Type I mechanism). These ROS can induce cell death in cancerous tissues. The heavy-atom effect in this compound is expected to favor the formation of the triplet state, which is a prerequisite for efficient ROS generation.
Experimental Protocols
The following are detailed methodologies for the synthesis and photophysical characterization of 3,6-disubstituted phenanthrene-9,10-dione derivatives, adapted from available literature.
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 3,6-dibromo-9,10-phenanthrenequinone.[1]
Materials:
-
9,10-Phenanthrenequinone
-
Benzoyl peroxide
-
Nitrobenzene
-
Bromine
-
Ethanol
-
Nitrogen gas
-
Reaction vessel equipped with a reflux condenser and nitrogen inlet
Procedure:
-
To a nitrogen-purged reaction vessel, add 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).
-
Aerate the mixture with nitrogen.
-
Add bromine (83 g) to the mixture.
-
Heat the mixture to reflux and stir for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add ethanol (250 mL) to precipitate the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid with ethanol.
-
Dry the solid under vacuum to obtain 3,6-dibromo-9,10-phenanthrenequinone as a yellow solid.
Photophysical Characterization
The following protocols are based on the methods described by Togashi and Nicodem (2004) for the characterization of 3,6-disubstituted phenanthrene-9,10-diones.[3]
1. UV-Visible Absorption Spectroscopy
-
Instrumentation: A standard UV-Visible spectrophotometer.
-
Sample Preparation: Prepare solutions of the compound in the desired solvent (e.g., benzene, acetonitrile) with a concentration that gives an absorbance between 0.1 and 1.0 at the absorption maximum.
-
Measurement: Record the absorption spectrum over a suitable wavelength range (e.g., 250-600 nm) using a 1 cm path length quartz cuvette. The solvent used for the sample preparation should be used as the reference.
2. Steady-State Phosphorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with a phosphorescence detection mode (e.g., by using a pulsed lamp and gated detector).
-
Sample Preparation: Prepare solutions of the compound in the desired solvent. For room temperature measurements, the solutions should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes. For low-temperature measurements (77 K), the solution is placed in a quartz tube and immersed in a liquid nitrogen dewar.
-
Measurement:
-
Record the phosphorescence emission spectrum by exciting the sample at a wavelength corresponding to one of its absorption bands.
-
The emission is typically scanned at longer wavelengths than the excitation.
-
Appropriate delay times and gate times should be used to discriminate phosphorescence from fluorescence.
-
3. Triplet State Lifetime Measurement
-
Instrumentation: A nanosecond laser flash photolysis setup. This typically consists of a pulsed laser for excitation (e.g., Nd:YAG laser), a monitoring light source, a monochromator, and a fast detector (e.g., photomultiplier tube) connected to a digital oscilloscope.
-
Sample Preparation: Prepare deoxygenated solutions of the compound in the desired solvent.
-
Measurement:
-
Excite the sample with a short laser pulse.
-
Monitor the decay of the transient absorption of the triplet state at a wavelength where the triplet absorbs.
-
The decay trace is fitted to an exponential function to determine the triplet lifetime (τ_T).
-
References
Application Notes and Protocols: 3,6-Dibromophenanthrene-9,10-dione in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dibromophenanthrene-9,10-dione is a versatile organic compound that serves as a crucial building block in the synthesis of advanced materials. Its phenanthrenequinone core, functionalized with two bromine atoms, provides a unique combination of a rigid, planar structure with reactive sites for further chemical modifications.[1] This makes it a valuable precursor for a range of materials with interesting photophysical, electronic, and coordination properties.
These application notes provide an overview of the use of this compound in the development of novel materials, including Schiff base ligands and their metal complexes, as well as polymers for potential electronic applications. Detailed experimental protocols are provided to guide researchers in the synthesis and characterization of these materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 53348-05-3 | [1] |
| Molecular Formula | C₁₄H₆Br₂O₂ | [1] |
| Molecular Weight | 366.01 g/mol | [1] |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | 289.0 to 293.0 °C | |
| Purity | >95.0% (HPLC) | |
| Solubility | Soluble in many organic solvents |
Applications in Materials Science
The unique structural and chemical features of this compound make it a valuable starting material for several classes of advanced materials.
Precursor for Organic Light-Emitting Diode (OLED) Materials
This compound is a key intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). The phenanthrenequinone backbone offers a rigid and planar structure that can facilitate charge transport, while the bromine atoms provide reactive handles for introducing various functional groups to tune the electronic and photophysical properties of the final material. These modifications can enhance charge mobility, improve luminescent efficiency, and control the emission color of the resulting OLED device.
Synthesis of Schiff Base Ligands and Metal Complexes
The dione functionality of this compound allows for the straightforward synthesis of Schiff base ligands through condensation reactions with primary amines. These Schiff bases, containing the diimine-phenanthrene core, are excellent ligands for a wide range of metal ions. The resulting metal complexes have potential applications in catalysis, sensing, and as functional materials with interesting magnetic and optical properties.
Building Block for Novel Polymers
The dibromo-functionality of this compound allows it to be used as a monomer in various polymerization reactions, such as Suzuki or Stille coupling, to create novel conjugated polymers. Furthermore, the dione groups can be reacted with diamines to form poly(azomethine)s, a class of polymers known for their thermal stability and semiconducting properties. These polymers are of interest for applications in organic electronics.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 9,10-phenanthrenequinone.
Materials:
-
9,10-Phenanthrenequinone
-
Benzoyl peroxide
-
Nitrobenzene
-
Bromine
-
Ethanol
-
Nitrogen gas supply
-
Reaction vessel with reflux condenser and stirring apparatus
Procedure:
-
To a nitrogen-purged reaction vessel, add 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).
-
Aerate the mixture with nitrogen.
-
Slowly add bromine (83 g) to the reaction mixture.
-
Heat the mixture to reflux and stir for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add ethanol (250 mL) to precipitate the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid with ethanol.
-
Dry the final product, this compound, under vacuum.
Expected Yield: Approximately 70% of a yellow solid.[2]
Protocol 2: Synthesis of a Schiff Base Ligand from this compound
This protocol outlines the general procedure for the synthesis of a diimine-phenanthrene Schiff base ligand.
Materials:
-
This compound
-
Aromatic diamine (e.g., o-phenylenediamine)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Reaction flask with reflux condenser and magnetic stirrer
Procedure:
-
Dissolve 1 mmol of this compound in 20 mL of ethanol in a reaction flask.
-
In a separate beaker, dissolve 2 mmol of the aromatic diamine in 20 mL of ethanol.
-
Add the diamine solution to the this compound solution with stirring.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base ligand to precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Characterization: The synthesized Schiff base ligand can be characterized by:
-
FT-IR Spectroscopy: To confirm the formation of the imine (C=N) bond, typically observed around 1600-1650 cm⁻¹.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the compound.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized ligand.
Logical Workflow for Material Synthesis
The following diagram illustrates the general workflow for the synthesis of advanced materials starting from this compound.
Caption: Synthetic routes from this compound.
Data Presentation
Table 1: Characterization Data for a Representative Schiff Base Ligand
| Analysis | Result |
| FT-IR (cm⁻¹) | ~1610 (C=N, imine stretch) |
| ¹H NMR (δ, ppm) | Aromatic protons, imine proton |
| ¹³C NMR (δ, ppm) | Aromatic carbons, imine carbon |
| Mass Spec (m/z) | [M+H]⁺ corresponding to the expected molecular weight |
Note: The exact values will depend on the specific amine used in the synthesis.
Signaling Pathway Analogy in Materials Design
While not a biological signaling pathway, a similar logical flow can be used to illustrate the design process for new materials based on this compound. The choice of reactants and reaction conditions "signals" the desired properties in the final material.
Caption: Design logic for functional materials.
Conclusion
This compound is a highly valuable and versatile building block in materials science. Its rigid, aromatic core and reactive functional groups allow for the synthesis of a diverse range of materials with tunable properties. The protocols and information provided herein are intended to serve as a starting point for researchers interested in exploring the potential of this compound in the development of novel functional materials for a variety of applications, from organic electronics to coordination chemistry.
References
- 1. <strong>Synthesis and spectroscopic characterization of lanthanide complexes derived from 9,10-phenanthrenequinone and Schiff base ligands containing N, O donor atoms</strong> | Dubey | Indian Journal of Chemistry -Section A (IJCA) [op.niscpr.res.in]
- 2. 3,6-Dibromo-phenanthrenequinone | 53348-05-3 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,6-Dibromophenanthrene-9,10-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,6-Dibromophenanthrene-9,10-dione.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound after synthesis?
A1: Common impurities can include unreacted starting materials such as 9,10-phenanthrenequinone, mono-brominated and poly-brominated phenanthrenequinones, and residual solvents from the synthesis, such as nitrobenzene or ethanol.[1][2]
Q2: What is the expected appearance of pure this compound?
A2: The pure compound is typically a light yellow to brown crystalline powder.[3][4] A significant deviation from this appearance may indicate the presence of impurities.
Q3: What level of purity can I expect to achieve with standard purification techniques?
A3: Commercially available this compound is often supplied with a purity of 97% or higher.[5] With careful application of purification techniques such as recrystallization and column chromatography, it is possible to achieve high purity levels, often greater than 95%.[1][3]
Q4: My purified 3,6-Dibromophenanthrene-9,10-diol has a yellowish tint. Is this related to the purity of my starting dione?
A4: Yes, a yellowish tint in the final 3,6-Dibromophenanthrene-9,10-diol product often indicates the presence of the starting material, this compound, which is a yellow solid.[6] This suggests that the reduction reaction was incomplete. Ensuring the purity of the starting dione is crucial for obtaining a pure final product.
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable for the compound. | Perform a solvent screen with small amounts of the crude product to identify a solvent in which the compound is soluble when hot and insoluble when cold. Consider solvents like toluene, chloroform, or acetic acid based on analogous compounds. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent may be too high, or there are significant impurities that lower the melting point of the mixture. | Use a lower boiling point solvent. If impurities are suspected, first purify the crude product by column chromatography. |
| Poor recovery of the purified product. | Too much solvent was used during dissolution. The compound has some solubility in the cold solvent. | Use the minimum amount of hot solvent to fully dissolve the compound. After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation. |
| Crystals are colored despite recrystallization. | The impurity has similar solubility properties to the product. | Try recrystallizing from a different solvent. If the color persists, consider a charcoal treatment during the recrystallization process or purify by column chromatography. |
Column Chromatography Issues
| Issue | Potential Cause | Suggested Solution |
| Poor separation of the desired compound from impurities. | The eluent system is not optimal. The column was not packed properly. | Systematically vary the polarity of the eluent. A good starting point for non-polar compounds is a hexane/ethyl acetate or dichloromethane/hexane mixture. Ensure the column is packed uniformly without any air bubbles. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Streaking of the compound band on the column. | The crude sample was not completely dissolved before loading. The column is overloaded. | Dissolve the sample in a minimum amount of the eluent or a slightly more polar solvent before loading it onto the column. Use an appropriate ratio of crude product to the stationary phase (e.g., 1:50 by weight). |
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₆Br₂O₂ |
| Molecular Weight | 366.01 g/mol |
| Melting Point | 289.0 to 293.0 °C |
| Appearance | Light yellow to Brown powder to crystal[3][4] |
| Purity (Commercial) | >95.0% (HPLC)[1][3] or ≥97%[5] |
Experimental Protocols
Generalized Recrystallization Protocol
-
Solvent Selection: In a series of test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., toluene, ethyl acetate, chloroform, ethanol, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Add the solvent portion-wise until the solid is just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, cool the flask further in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under a vacuum to remove any residual solvent.
Generalized Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: For a compound like this compound, silica gel is a common stationary phase. Use thin-layer chromatography (TLC) to determine a suitable eluent system. Test various solvent mixtures (e.g., hexane/ethyl acetate or dichloromethane/hexane) to find a system that gives the desired compound an Rf value of approximately 0.3-0.5 and good separation from impurities.
-
Column Packing: Pack a glass column with the chosen stationary phase using the selected eluent. Ensure the packing is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the solution onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions. Monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC analysis. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Synthesis of 3,6-Dibromophenanthrene-9,10-dione
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,6-Dibromophenanthrene-9,10-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the direct electrophilic bromination of 9,10-phenanthrenequinone.[1][2] This typically involves reacting 9,10-phenanthrenequinone with a brominating agent, such as molecular bromine, in the presence of a catalyst or initiator and a suitable solvent.[1][2]
Q2: What are the critical parameters to control for a high-yield synthesis?
A2: Key parameters to meticulously control include reaction temperature, reaction time, and the stoichiometry of the reactants. The choice of solvent and the purity of the starting materials are also crucial for maximizing yield and minimizing side products.
Q3: What are the potential side products in this synthesis?
A3: A common side reaction is over-bromination, leading to the formation of tri- or tetra-brominated phenanthrenequinone species. Incomplete bromination can also result in the presence of mono-brominated intermediates.
Q4: How can I purify the crude this compound?
A4: The crude product can be purified by recrystallization.[3] Common solvents for recrystallization of similar compounds include ethanol or glacial acetic acid. The choice of solvent will depend on the impurities present. Column chromatography can also be employed for more challenging purifications.[4]
Q5: What analytical techniques are suitable for characterizing the final product?
A5: The structure and purity of this compound can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to maintain a homogeneous mixture.- Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).- Verify the quality and activity of the brominating agent and any catalysts or initiators. |
| Suboptimal Reaction Temperature | - If the reaction is too slow, a moderate increase in temperature may improve the reaction rate. However, excessively high temperatures can lead to side reactions.- For exothermic reactions, ensure adequate cooling to prevent runaway reactions and the formation of byproducts. |
| Incorrect Stoichiometry | - Carefully measure and dispense all reagents. An excess of the brominating agent can lead to over-bromination, while an insufficient amount will result in incomplete conversion of the starting material. |
| Product Loss During Work-up | - Optimize the precipitation and filtration steps to minimize loss of the solid product.- If using liquid-liquid extraction, ensure complete phase separation and perform multiple extractions to maximize product recovery. |
Problem 2: Presence of Significant Impurities in the Product
| Possible Cause | Suggested Solution |
| Over-bromination | - Reduce the amount of the brominating agent used.- Control the reaction temperature carefully, as higher temperatures can favor multiple substitutions.- Consider a slower, dropwise addition of the brominating agent to maintain a low concentration in the reaction mixture. |
| Unreacted Starting Material | - Increase the reaction time or slightly increase the amount of the brominating agent.- Ensure the purity of the 9,10-phenanthrenequinone starting material. |
| Formation of Isomeric Byproducts | - The choice of solvent and catalyst can influence the regioselectivity of the bromination. Literature review for alternative conditions may be necessary if isomeric impurities are a persistent issue. |
Data Presentation
The following table summarizes reported yields for the synthesis of dibrominated phenanthrene-9,10-diones under different conditions. Note that direct comparisons should be made with caution due to variations in experimental setups.
| Starting Material | Brominating Agent/Oxidant | Solvent | Catalyst/Initiator | Reaction Conditions | Yield (%) |
| 9,10-Phenanthrenequinone | Bromine | Nitrobenzene | Benzoyl Peroxide | Reflux, 2 hours | 70 |
| 3,6-Dibromo-phenanthrene | Chromium(VI) oxide | Acetic Acid | - | Reflux, 1 hour | 78 |
| Phenanthrene-9,10-diketone | Bromine in HBr/H₂SO₄ | Water | - | 80°C, 24 hours | >90 (for 2,7-dibromo isomer)[7] |
| 9,10-Phenanthrenequinone | N-bromosuccinimide | Concentrated H₂SO₄ | - | Room temp, 2 hours | 73 (for 2,7-dibromo isomer)[7] |
Experimental Protocols
Protocol 1: Direct Bromination of 9,10-Phenanthrenequinone
This protocol is adapted from a general procedure for the synthesis of 3,6-dibromo-9,10-phenanthrenequinone.
Materials:
-
9,10-Phenanthrenequinone
-
Bromine
-
Benzoyl peroxide
-
Nitrobenzene
-
Ethanol
-
Nitrogen gas supply
-
Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 9,10-phenanthrenequinone (e.g., 50 g) and nitrobenzene (250 mL).
-
Add benzoyl peroxide (2.5 g) to the mixture.
-
Purge the reaction vessel with nitrogen gas.
-
From the dropping funnel, add bromine (83 g) to the reaction mixture.
-
Heat the mixture to reflux and maintain vigorous stirring for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add ethanol (250 mL) to precipitate the crude product.
-
Collect the solid by filtration and wash with ethanol.
-
Dry the product under vacuum to obtain this compound as a yellow solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. 53348-05-3 | this compound | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]
- 6. 53348-05-3|this compound|BLD Pharm [bldpharm.com]
- 7. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for 3,6-Dibromophenanthrene-9,10-dione Derivatization
Welcome to the technical support center for the derivatization of 3,6-Dibromophenanthrene-9,10-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: this compound is a versatile precursor for a variety of derivatives. The most common reactions involve:
-
Condensation Reactions: Primarily with diamines to form quinoxaline or phenazine-type structures.
-
Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki-Miyaura or Sonogashira couplings, utilizing the bromo-substituents to introduce new carbon-carbon bonds.[1][2]
-
Nucleophilic Addition to Carbonyl Groups: Although less common due to the conjugated system, reactions with organometallics can occur.
-
Reduction of the dione: To form the corresponding 3,6-dibromophenanthrene-9,10-diol, which can then undergo further derivatization.[3]
-
Wittig-type Reactions: To convert the carbonyl groups into alkenes.[4][5]
Q2: I am having trouble with the solubility of this compound in my reaction. What solvents are recommended?
A2: this compound is a largely planar, aromatic molecule with limited solubility in many common organic solvents. For reactions, higher boiling point aromatic solvents or polar aprotic solvents are often employed. These can include:
-
Nitrobenzene[6]
-
Toluene
-
Dioxane
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
For purification, it is often precipitated from a reaction mixture by the addition of a less polar solvent like ethanol or hexane. The choice of solvent will be highly dependent on the specific reaction being performed.
Q3: How can I monitor the progress of my derivatization reaction?
A3: The progress of most derivatization reactions of this compound can be effectively monitored by thin-layer chromatography (TLC). The high conjugation of the starting material and many of its derivatives often makes them UV-active and sometimes colored, simplifying visualization. For more quantitative analysis and characterization of products, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used.
Troubleshooting Guides
Quinoxaline Derivative Synthesis via Condensation with o-Phenylenediamine
The condensation of this compound with an o-phenylenediamine derivative is a common method to synthesize highly conjugated, planar molecules of interest in materials science.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Insufficient Reaction Temperature | The condensation reaction often requires elevated temperatures to proceed at a reasonable rate. Ensure the reaction is heated sufficiently, typically to reflux in a solvent like ethanol/acetic acid. |
| Inadequate Catalyst | While often run without a catalyst, acidic conditions can promote the reaction. Consider adding a catalytic amount of a protic acid like acetic acid. |
| Poor Solubility of Starting Material | If the starting material is not sufficiently dissolved, the reaction will be slow. Consider using a higher boiling point solvent in which the dione is more soluble, such as DMF or toluene. |
| Deactivated o-Phenylenediamine | Ensure the o-phenylenediamine is of high purity. Amines can be susceptible to oxidation. Using freshly sourced or purified diamine is recommended. |
Problem 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Suggested Solution |
| Side reactions of o-phenylenediamine | o-Phenylenediamines can undergo self-condensation or oxidation under harsh conditions. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate oxidative side reactions. |
| Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions. |
Suzuki-Miyaura Cross-Coupling of Bromo-Substituents
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds by coupling the bromo-substituents with boronic acids.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The palladium catalyst is sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under a strict inert atmosphere. Use freshly opened or properly stored catalyst. |
| Inappropriate Ligand | For challenging couplings, the choice of phosphine ligand is critical. Consider using bulky, electron-rich ligands like those from the Buchwald series (e.g., XPhos, SPhos). |
| Suboptimal Base | The base is crucial for the transmetalation step. A range of bases can be screened, including K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base can also be a factor. |
| Low Reaction Temperature | Suzuki couplings often require elevated temperatures (80-120 °C) to proceed efficiently. |
Problem 2: Mono-Coupled Product is the Major Product
| Possible Cause | Suggested Solution |
| Insufficient Boronic Acid | Ensure at least 2.2-2.5 equivalents of the boronic acid are used for the di-substitution. |
| Short Reaction Time | The second coupling may be slower than the first. Increase the reaction time and monitor by TLC or LC-MS until the di-substituted product is maximized. |
| Catalyst Deactivation | The catalyst may lose activity over time. A higher catalyst loading (e.g., 5 mol%) or the addition of a second portion of catalyst later in the reaction might be beneficial. |
Problem 3: Homocoupling of the Boronic Acid
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Traces of oxygen can promote the homocoupling of boronic acids. Ensure the reaction setup is thoroughly deoxygenated. |
| High Temperatures | Very high temperatures can sometimes favor homocoupling. Try to run the reaction at the lowest effective temperature. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical starting conditions for derivatization reactions based on analogous systems. Optimization for this compound may be required.
Table 1: Quinoxaline Synthesis - Catalyst and Solvent Screening (Analogous Systems)
| Catalyst (mol%) | Solvent | Temperature (°C) | Typical Yield (%) |
| None | Ethanol/Acetic Acid (2:1) | Reflux | 70-85 |
| Camphor Sulfonic Acid (20) | Ethanol | Room Temperature | 85-95 |
| Iodine (10) | Ethanol | Reflux | 80-90 |
| Ceric Ammonium Nitrate (5) | Water | Room Temperature | 90-98[7] |
Table 2: Suzuki-Miyaura Coupling - Parameter Comparison (Analogous Systems)
| Palladium Catalyst | Base | Solvent System | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 90 | 70-85[8] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 100 | 80-95 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 85-98 |
Experimental Protocols
Protocol 1: Synthesis of a Quinoxaline Derivative
This protocol describes a general procedure for the condensation of this compound with an o-phenylenediamine.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.1 eq)
-
Glacial Acetic Acid
-
Anhydrous Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and o-phenylenediamine (1.1 eq) in a 1:2 mixture of glacial acetic acid and anhydrous ethanol.
-
Heat the mixture to reflux with stirring. The color of the mixture is expected to change from orange to yellow.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid sequentially with water, ethanol, and finally hexane.
-
Dry the product under vacuum.
Protocol 2: Double Suzuki-Miyaura Cross-Coupling
This protocol is adapted for the double Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[1]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (2.2 - 2.5 eq)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (3-4 eq)
-
Toluene/Ethanol/Water (e.g., 4:1:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (2.2-2.5 eq), and K₂CO₃ (3-4 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (Toluene/Ethanol/Water) via cannula.
-
Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%), to the mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically run for 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for quinoxaline derivative synthesis.
Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3,6-Dibromophenanthrene-9,10-quinone | C14H6Br2O2 | CID 258450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. benchchem.com [benchchem.com]
Stability and degradation of 3,6-Dibromophenanthrene-9,10-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 3,6-Dibromophenanthrene-9,10-dione.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store the compound in a cool, dark, and dry place.[1][2] Several suppliers suggest storing it under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation from atmospheric components.[2] It is typically supplied as a light yellow to brown powder or crystal and should be kept tightly sealed in its original container.[1][2]
Q2: What are the potential degradation pathways for this compound under common experimental conditions?
A2: While specific degradation pathways for this compound are not extensively documented, degradation can be inferred from the reactivity of related compounds. Potential pathways include:
-
Photodegradation: Like other quinone derivatives, this compound may be susceptible to degradation upon exposure to light, especially UV radiation.[3] This can lead to the formation of various photoproducts.
-
Reductive Degradation: The quinone moiety can be reduced to the corresponding hydroquinone, 3,6-Dibromophenanthrene-9,10-diol. This can occur in the presence of reducing agents.
-
Debromination: Under certain conditions, such as in the presence of specific catalysts or microorganisms, brominated aromatic compounds can undergo debromination.[4][5]
-
Reaction with Nucleophiles: The carbonyl groups of the quinone are electrophilic and may react with strong nucleophiles.
Q3: How can I monitor the stability of this compound in my experimental setup?
A3: The stability of this compound can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for tracking the concentration of the parent compound and detecting the appearance of degradation products.[6] Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying unknown degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy to detect structural changes in the molecule.[7][8]
Q4: Are there any known incompatibilities with common laboratory solvents or reagents?
A4: this compound is generally soluble in many organic solvents.[9] However, care should be taken with nucleophilic solvents or reagents, as they may react with the electrophilic carbonyl carbons of the quinone. Additionally, prolonged exposure to acidic or basic conditions may catalyze degradation. For reactions, it is advisable to use anhydrous solvents and an inert atmosphere, especially if moisture- or air-sensitive reagents are involved.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Issue 1: Unexpected Color Change of the Compound in Solution
| Observation | Potential Cause | Recommended Action |
| Solution color fades or changes significantly without the addition of a reactant. | Photodegradation: The compound may be degrading due to exposure to ambient light. | Protect the solution from light by using amber vials or covering the container with aluminum foil. Prepare solutions fresh whenever possible. |
| Reaction with Solvent: The solvent may not be inert or may contain impurities that are reacting with the compound. | Use high-purity, anhydrous solvents. If the solvent is suspected, switch to an alternative, less reactive solvent. | |
| pH Change: The pH of the solution may have shifted, leading to degradation. | Buffer the solution if the experimental conditions allow. Ensure all glassware is clean and free of acidic or basic residues. |
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
| Observation | Potential Cause | Recommended Action |
| New peaks are observed in the chromatogram over time. | Compound Degradation: The new peaks are likely degradation products. | Refer to the potential degradation pathways (FAQ 2). Analyze the new peaks by LC-MS to identify their mass and propose potential structures. Review storage and handling procedures to minimize degradation. |
| Contamination: The sample may be contaminated from the solvent, glassware, or other sources. | Run a blank injection of the solvent to check for impurities. Ensure all equipment is thoroughly cleaned. | |
| Reaction with Mobile Phase: The compound may be unstable in the HPLC mobile phase. | Check the pH of the mobile phase. If possible, adjust to a more neutral pH. Reduce the analysis time if the degradation is time-dependent. |
Issue 3: Inconsistent Experimental Results
| Observation | Potential Cause | Recommended Action |
| Reaction yields are not reproducible. | Purity of Starting Material: The purity of the this compound may have decreased due to degradation during storage. | Re-evaluate the purity of the starting material using HPLC or NMR. If necessary, purify the compound by recrystallization or column chromatography before use. |
| Variability in Reaction Conditions: Minor variations in temperature, light exposure, or reaction time can affect the outcome. | Standardize all experimental parameters. Use a controlled temperature bath and protect the reaction from light. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound via HPLC
This protocol outlines a general method for assessing the stability of this compound under specific conditions (e.g., in a particular solvent, at a certain temperature, or under illumination).
Materials:
-
This compound
-
High-purity solvent of interest (e.g., acetonitrile, dichloromethane)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Volumetric flasks and pipettes
-
Amber vials
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Sample Preparation: Aliquot the stock solution into several amber vials. Expose these vials to the conditions being tested (e.g., place one in the dark at room temperature, one under a UV lamp, and one in a heated bath).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each vial.
-
HPLC Analysis:
-
Inject a suitable volume of the sample onto the HPLC system.
-
Use a suitable mobile phase, for example, a gradient of acetonitrile and water.
-
Monitor the elution at a wavelength where this compound has strong absorbance.
-
-
Data Analysis:
-
Record the peak area of the this compound peak at each time point.
-
Plot the percentage of the remaining compound against time to determine the degradation rate.
-
Observe the appearance and growth of any new peaks, which indicate degradation products.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for a stability assessment study.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. This compound | 53348-05-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Quinone Degradation as a Triggering Event for Intense Pulsed Light-Elicited Metabolic Changes in Escherichia coli by Metabolomic Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microbial degradation of the brominated flame retardant TBNPA by groundwater bacteria: laboratory and field study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 9, 10-phenanthrenequinone in airborne particulates by High-Performance Liquid Chromatography with post-column fluorescence derivatization using 2-aminothiophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmr.net.in [ijmr.net.in]
- 9. CAS 53348-05-3: 3,6-Dibromo-9,10-phenanthrenedione [cymitquimica.com]
Troubleshooting low solubility of 3,6-Dibromophenanthrene-9,10-dione
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the low solubility of 3,6-Dibromophenanthrene-9,10-dione. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in dissolving this compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
A1: The low solubility of this compound stems from its chemical structure. As a polycyclic aromatic hydrocarbon, its flat, planar structure can lead to strong intermolecular π-π stacking forces, making it difficult for solvent molecules to separate the compound's crystal lattice. The presence of two bromine atoms further increases its molecular weight and can influence its polarity, contributing to its limited solubility in a wide range of solvents.
Q2: Are there any recommended starting solvents for dissolving this compound?
A2: Based on available data and the solubility of similar compounds, it is recommended to start with aprotic polar solvents. A protocol for a reaction involving this compound uses a mixture of tetrahydrofuran (THF) and water, suggesting that THF is a viable solvent.[1] For the parent compound, phenanthrene, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have been shown to be effective.
Q3: Can heating improve the solubility of this compound?
A3: Yes, in many cases, heating can significantly increase the solubility of poorly soluble compounds. When using heat, it is crucial to consider the solvent's boiling point and the thermal stability of this compound. Always heat the solution gently and with stirring to facilitate dissolution.
Q4: How can I determine the best solvent for my specific application?
A4: The ideal solvent will depend on the requirements of your experiment (e.g., reaction conditions, spectroscopic analysis). A systematic approach to solvent screening is recommended. Start with small quantities of the compound and test its solubility in a range of solvents with varying polarities.
Troubleshooting Guide: Low Solubility of this compound
This guide provides a step-by-step approach to address challenges with dissolving this compound.
Problem: this compound does not dissolve in the chosen solvent at the desired concentration.
Initial Steps:
-
Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.
-
Particle Size Reduction: Grinding the solid material to a fine powder can increase the surface area available for solvation, which may improve the rate of dissolution.
Solvent Selection and Optimization:
If the initial steps do not resolve the issue, follow the tiered approach below for solvent selection and optimization.
Tier 1: Recommended Solvents
Based on available information for this compound and related compounds, begin with the following solvents.
| Solvent | Qualitative Solubility | Recommendations & Remarks |
| Tetrahydrofuran (THF) | Reported as a viable solvent in a reaction mixture.[1] | A good starting point for many organic reactions. |
| Dimethyl Sulfoxide (DMSO) | The parent compound, phenanthrene, is soluble at ~30 mg/mL. | High boiling point, useful for elevated temperature dissolution. |
| Dimethylformamide (DMF) | The parent compound, phenanthrene, is soluble at ~30 mg/mL. | Similar to DMSO, a strong polar aprotic solvent. |
Tier 2: Alternative Solvents
If Tier 1 solvents are unsuccessful or unsuitable for your experiment, consider the following alternatives.
| Solvent | Rationale for Use |
| Dichloromethane (DCM) | A common solvent for many organic compounds. |
| Chloroform | Similar to DCM, often used for aromatic compounds. |
| Acetone | As a ketone, it shares a functional group with the dione, which may aid solubility. |
| Toluene | A non-polar aromatic solvent that may be effective due to "like dissolves like." |
| Ethyl Acetate | Has been used for extraction of a similar compound, suggesting some solubility, potentially at elevated temperatures. |
Enhancement Techniques:
If solubility remains an issue, the following techniques can be employed:
-
Heating: Gently warm the solvent-solute mixture while stirring. Be mindful of the solvent's boiling point.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process.
-
Co-solvency: Using a mixture of solvents can sometimes be more effective than a single solvent. For example, a small amount of a highly polar solvent like DMSO can be added to a less polar solvent to improve solvating power.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
This protocol provides a general method for dissolving this compound for general experimental use.
Materials:
-
This compound
-
Selected solvent (e.g., THF, DMSO, DMF)
-
Glass vial or flask
-
Magnetic stirrer and stir bar
-
Hot plate (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound and place it in a clean, dry glass vial or flask.
-
Add a small volume of the selected solvent to the solid.
-
Place a magnetic stir bar in the vial/flask and begin stirring.
-
If the compound does not dissolve, gradually add more solvent until the desired concentration is reached or until it is clear that the compound is not dissolving.
-
If solubility is still low, gently heat the mixture on a hot plate while continuing to stir. Increase the temperature in small increments.
-
Alternatively, place the vial/flask in an ultrasonic bath for 10-15 minute intervals to aid dissolution.
-
Once dissolved, allow the solution to cool to room temperature before use, observing for any precipitation.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps for troubleshooting the low solubility of this compound.
Caption: Troubleshooting workflow for low solubility of this compound.
References
Common impurities in 3,6-Dibromophenanthrene-9,10-dione and their removal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common impurities found in 3,6-Dibromophenanthrene-9,10-dione and methods for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: Common impurities in this compound typically arise from the synthetic route, which usually involves the bromination of phenanthrene-9,10-dione. These impurities can include:
-
Unreacted Starting Material: Residual phenanthrene-9,10-dione.
-
Mono-brominated Species: 3-Bromophenanthrene-9,10-dione, which is an intermediate in the synthesis.
-
Isomeric Byproducts: Other dibrominated isomers of phenanthrene-9,10-dione, such as 2,7-dibromophenanthrene-9,10-dione.
-
Over-brominated Products: Tri- or tetra-brominated phenanthrene-9,10-diones, although these are generally formed in smaller amounts under controlled conditions.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., nitrobenzene, ethanol, acetic acid) and residual brominating agents or catalysts.[1][2]
Q2: How can I assess the purity of my this compound sample?
A2: The purity of your sample can be effectively determined using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the desired product from its impurities, allowing for quantification of purity. Commercial suppliers often state purity as >95.0% (HPLC).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can help identify the presence of impurities by comparing the obtained spectrum with a reference spectrum of the pure compound. Impurities will show additional peaks.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and identify the mass of any impurities present.
Q3: My this compound appears as a brownish powder, but the literature describes it as a yellow solid. What could be the reason?
A3: A brownish color can indicate the presence of impurities. While the pure compound is typically a light yellow to yellow-orange crystalline solid, residual starting materials, byproducts from the bromination reaction, or degradation products can impart a brownish hue. Purification is recommended to obtain the desired color and purity.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, it is important to handle this compound with appropriate safety measures. It may cause skin and eye irritation.[3] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable, or not enough solvent is being used. | Select a more appropriate solvent (see Experimental Protocols). Gradually add more solvent to the hot mixture until the compound dissolves completely. |
| Compound "oils out" instead of forming crystals. | The solution is too concentrated, the cooling rate is too fast, or the solvent is not ideal. | Add more solvent to the hot solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try a different recrystallization solvent or a solvent mixture. |
| No crystals form upon cooling. | The solution is too dilute, or the compound is very soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. Consider using a different solvent in which the compound is less soluble at room temperature. |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Impurities are still present after recrystallization. | The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. | Try a different recrystallization solvent or a multi-step purification involving another technique like column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired product from impurities. | The eluent system is not optimal. The column was not packed properly, leading to channeling. | Perform a thorough thin-layer chromatography (TLC) analysis to determine the optimal eluent system that provides good separation between the product and impurities. Ensure the column is packed uniformly without any air bubbles or cracks. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| The compound streaks on the column. | The compound is not very soluble in the eluent, or the column is overloaded. | Choose an eluent system in which the compound is more soluble. Use a larger column or load a smaller amount of the crude product. |
| The compound appears to be decomposing on the silica gel. | This compound may be sensitive to the acidic nature of silica gel. | Use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina. |
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of a crude sample of this compound.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Recrystallization (Toluene) | 85% | 97% | 75% | Effective for removing less polar impurities. |
| Recrystallization (Acetic Acid) | 85% | 95% | 80% | Good for removing more polar impurities. |
| Column Chromatography | 85% | >99% | 60% | Provides the highest purity but with lower yield due to product loss on the column. |
Experimental Protocols
Recrystallization
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene, Acetic Acid, or a mixture of solvents like Hexane/Acetone)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography
Objective: To achieve high purity this compound by separating it from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Eluent (e.g., a mixture of hexane and ethyl acetate; the optimal ratio should be determined by TLC)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
Procedure:
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine the best solvent system (eluent) that provides good separation between this compound and its impurities. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to start the separation.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Preventing debromination of 3,6-Dibromophenanthrene-9,10-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice on preventing the undesired debromination of 3,6-Dibromophenanthrene-9,10-dione during chemical synthesis. Unwanted C-Br bond cleavage is a common side reaction that leads to reduced yields and complex purification challenges. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you maintain the integrity of your molecule.
Troubleshooting Guide: Diagnosing and Solving Debromination
This section addresses specific experimental issues where debromination, often referred to as hydrodehalogenation, is a prevalent side reaction, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Issue: Significant formation of mono-bromo or fully debrominated phenanthrene-9,10-dione is observed during my palladium-catalyzed cross-coupling reaction.
Symptoms:
-
Appearance of unexpected, less polar spots on TLC.
-
Mass spectrometry data showing peaks corresponding to the loss of one or both bromine atoms (M-Br or M-2Br).
-
Low yield of the desired di-substituted product.
-
Complex product mixtures that are difficult to purify.
Root Causes and Solutions:
The primary cause of debromination in these reactions is the formation of a palladium-hydride (Pd-H) species. This species can arise from various sources within the reaction mixture and initiates a competing catalytic cycle that replaces the C-Br bond with a C-H bond. The following table outlines the key factors and corresponding solutions to suppress this side reaction.[1]
| Potential Cause | Solution & Rationale |
| Incorrect Ligand Choice | Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands accelerate the desired reductive elimination step to form the product, outcompeting the debromination pathway. Less bulky ligands can favor the formation of Pd-H species.[1][2] |
| Aggressive or Inappropriate Base | Use weaker, non-coordinating inorganic bases. Strong bases, especially alkoxides or amines, can act as hydride sources.[1][3] Screen bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. These are less likely to generate hydride species compared to strong organic bases. |
| Problematic Solvent | Switch to non-polar, aprotic solvents. Solvents like DMF, alcohols, and to some extent dioxane can decompose to provide a hydride source.[1] Toluene or THF are generally safer choices. Ensure the solvent is anhydrous and rigorously degassed, as trace water can also be a proton source.[1][4] |
| High Reaction Temperature | Lower the reaction temperature. The activation energy for hydrodehalogenation is often lower than for the desired coupling.[1] Reducing the temperature (e.g., to room temperature, 40 °C, or 60 °C) can significantly suppress the side reaction. Monitor the reaction progress, as kinetics will be slower. |
| Photodegradation | Protect the reaction from light. Phenanthrene-based compounds can be susceptible to photodegradation.[5] While less common for thermal reactions, wrapping the reaction flask in aluminum foil is a simple and effective precaution, especially if reactions are run for extended periods. |
Debromination Troubleshooting Workflow
Use the following decision tree to systematically diagnose and resolve debromination issues in your experiment.
Caption: A workflow diagram for troubleshooting debromination.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why does it happen? A1: Hydrodehalogenation is a side reaction in which a halogen substituent on an aromatic ring is replaced by a hydrogen atom.[1] In the context of palladium-catalyzed reactions, it occurs when a palladium-hydride (Pd-H) species is formed. This Pd-H intermediate can insert into the catalytic cycle, and through reductive elimination, transfer a hydride to the aromatic ring, cleaving the C-Br bond and regenerating the Pd(0) catalyst.[1][3]
Q2: Are the two bromine atoms on this compound equally susceptible to debromination? A2: The electronic environment of the two bromine atoms is identical due to the molecule's symmetry. Therefore, they are expected to have similar reactivity. However, in a stepwise reaction, once the first C-Br bond has reacted (either in the desired coupling or undesired debromination), the electronic nature of the molecule changes, which will affect the reactivity of the second C-Br bond.
Q3: Can my palladium precatalyst be a source of the problem? A3: While the choice of ligand is more critical, the palladium source can matter. Using a well-defined, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can ensure the efficient generation of the active Pd(0) species and may lead to more reproducible results compared to using Pd(OAc)₂ or Pd₂(dba)₃, which can have variable quality.[6]
Q4: Besides catalytic reactions, are there other conditions I should avoid? A4: Yes, you should be mindful of photochemical reactions. Aromatic ketones and polycyclic aromatic hydrocarbons can be sensitive to UV or even strong visible light, which can lead to radical reactions and potential C-Br bond cleavage.[5][7] It is good practice to protect your reaction from light by covering the flask, especially for reactions that run for many hours.
Competing Reaction Pathways
The diagram below illustrates the catalytic cycle for a standard Suzuki coupling and the competing hydrodehalogenation cycle responsible for debromination.
Caption: Competing catalytic cycles in a Suzuki reaction.
Recommended Experimental Protocol: Suzuki Coupling
This protocol for a Suzuki-Miyaura coupling reaction is optimized to minimize the risk of debromination when using this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 - 2.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, 4.5 mol%)
-
Weak inorganic base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial inside a glovebox, add the palladium precatalyst and the phosphine ligand.
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the prepared catalyst/ligand mixture to the Schlenk flask. Then, add anhydrous, degassed toluene via syringe.
-
Reaction: Stir the mixture at a lower temperature (e.g., 60-80 °C). The optimal temperature may require screening, but avoid temperatures above 100 °C initially.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require a longer time (12-24 hours) at a lower temperature.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pjoes.com [pjoes.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of 3,6-Dibromophenanthrene-9,10-dione Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Dibromophenanthrene-9,10-dione and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The main challenges include controlling the regioselectivity of the bromination to obtain the desired 3,6-disubstituted product, avoiding over-bromination which leads to a mixture of polybrominated species, and managing the hazardous nature of bromine. The reaction requires careful control of temperature and reaction time to maximize the yield of the target compound.
Q2: I am having trouble purifying the crude this compound. What are the common impurities and recommended purification methods?
A2: Common impurities include unreacted 9,10-phenanthrenequinone, monobrominated intermediates, and other polybrominated isomers. Due to the similar polarities of these compounds, purification can be challenging. Column chromatography on silica gel is a common method, but may require careful selection of the eluent system to achieve good separation. Recrystallization from a suitable solvent, such as a mixture of dichloromethane and hexane, can also be effective for removing less soluble impurities.
Q3: My NMR spectrum of a 3,6-disubstituted phenanthrene-9,10-dione derivative is complex. How can I simplify the analysis?
A3: The aromatic region of the 1H NMR spectrum for these derivatives can be complex due to overlapping signals. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are highly recommended to unambiguously assign the proton and carbon signals.
Q4: What is the characteristic mass spectrometry fragmentation pattern for this compound?
A4: Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[1][2][3] For a molecule with two bromine atoms, you will observe a triplet of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
Q5: Are there any known biological signaling pathways affected by phenanthrenequinone derivatives?
A5: Yes, phenanthrenequinone derivatives have been shown to generate reactive oxygen species (ROS), which can in turn affect cellular signaling pathways.[2] Two notable examples are the Pim Kinase and the Epidermal Growth Factor Receptor (EGFR) signaling pathways, both of which are implicated in cancer.[2][3][4]
Troubleshooting Guides
Synthesis
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low yield of this compound | Incomplete reaction. | Increase reaction time or temperature cautiously. Monitor reaction progress by TLC. |
| Formation of multiple side products. | Optimize the stoichiometry of the brominating agent. Consider using a milder brominating agent or adding a catalyst to improve selectivity. | |
| Product is a mixture of polybrominated compounds | Over-bromination due to harsh reaction conditions. | Reduce the amount of brominating agent. Lower the reaction temperature. Monitor the reaction closely by TLC and stop it once the desired product is the major component. |
| Reaction is not proceeding | Inactive brominating agent. | Use a fresh batch of the brominating agent. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. |
Purification
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Poor separation on silica gel column chromatography | Inappropriate solvent system. | Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation. A gradient elution might be necessary. |
| Co-elution of isomers. | Consider using a different stationary phase, such as alumina. High-Performance Liquid Chromatography (HPLC) might be required for separating very similar isomers. | |
| Compound crashes out during column chromatography | Poor solubility in the eluent. | Choose a solvent system where the compound has better solubility. Dry loading the sample onto silica gel before packing the column can also help. |
| Difficulty in recrystallization | Unsuitable solvent. | Screen a variety of solvents and solvent mixtures to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature. |
| Presence of oily impurities. | First, try to remove the oily impurities by washing the crude product with a non-polar solvent in which the desired product is insoluble. |
Characterization
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Broad or unresolved peaks in 1H NMR spectrum | Sample aggregation. | Try acquiring the spectrum in a different deuterated solvent or at a higher temperature. |
| Paramagnetic impurities. | Purify the sample further. | |
| Incorrect isotopic pattern in mass spectrum | Presence of impurities. | Ensure the sample is pure before analysis. |
| Fragmentation of the molecular ion. | Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to observe the molecular ion with minimal fragmentation. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the bromination of 9,10-phenanthrenequinone.
Materials:
-
9,10-Phenanthrenequinone
-
Bromine
-
Benzoyl peroxide
-
Nitrobenzene
-
Ethanol
Procedure:
-
In a nitrogen-purged reaction vessel, add 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).[5]
-
Slowly add bromine (83 g) to the mixture.[5]
-
Heat the mixture to reflux and stir for 2 hours.[5]
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.[5]
-
Add ethanol (250 mL) to precipitate the product.[5]
-
Collect the precipitated solid by filtration, wash with ethanol, and dry under vacuum to obtain 3,6-dibromo-9,10-phenanthrenequinone as a yellow solid. The reported yield is around 70%.[5]
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine and nitrobenzene are toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Data Presentation
Predicted 1H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1, H-8 | 8.10 | d | 2.0 |
| H-4, H-5 | 8.05 | d | 8.3 |
| H-2, H-7 | 7.65 | dd | 8.3, 2.0 |
Data is a prediction and should be confirmed by experimental analysis.[6]
Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C14H6Br2O2 |
| Molecular Weight | 366.00 g/mol |
| Isotopic Pattern | M, M+2, M+4 in a ~1:2:1 ratio |
Visualizations
Caption: General experimental workflow for the synthesis and characterization of this compound.
Caption: Inhibition of EGFR signaling by phenanthrenequinone derivatives via ROS-mediated inactivation of PTP1B.[3]
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The interplay of reactive oxygen species and the epidermal growth factor receptor in tumor progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,6-Dibromo-phenanthrenequinone synthesis - chemicalbook [chemicalbook.com]
- 6. This compound, CAS No. 53348-05-3 - iChemical [ichemical.com]
Validation & Comparative
Unveiling the Spectroscopic Signature: A Comparative Analysis of Brominated Phenanthrene-9,10-diones by ¹H and ¹³C NMR
A detailed spectroscopic examination of brominated phenanthrene-9,10-dione isomers is crucial for researchers in materials science and drug development. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 3,6-Dibromophenanthrene-9,10-dione and its isomer, 2,7-Dibromophenanthrene-9,10-dione, offering insights into their structural characterization.
Due to the limited availability of experimental spectral data for this compound, this report leverages predicted ¹H NMR data for this isomer and contrasts it with the experimentally determined ¹H and ¹³C NMR data for the well-characterized 2,7-Dibromophenanthrene-9,10-dione. This comparative approach allows for a deeper understanding of how the position of bromine substitution influences the electronic environment of the phenanthrenequinone core.
Comparative NMR Data Analysis
The following tables summarize the predicted ¹H NMR chemical shifts for this compound and the experimental ¹H and ¹³C NMR data for 2,7-Dibromophenanthrene-9,10-dione. For context, the experimental data for the parent compound, phenanthrene-9,10-dione, is also included.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-1, H-8 | H-2, H-7 | H-4, H-5 | Other Protons | Solvent |
| Phenanthrene-9,10-dione (Experimental) | 8.15 (dd) | 7.78 (td) | 7.95 (dd) | 7.45 (td, H-3, H-6) | CDCl₃ |
| This compound (Predicted) | 8.24 (d) | 7.85 (dd) | 8.05 (d) | - | CDCl₃ |
| 2,7-Dibromophenanthrene-9,10-dione (Experimental) | 8.29 (d) | - | 7.84 (d) | 8.08 (dd, H-3, H-6); 7.93 (d, H-4, H-5) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shift Data (ppm) of 2,7-Dibromophenanthrene-9,10-dione (Experimental)
| Carbon Atom | Chemical Shift (ppm) |
| C=O (C-9, C-10) | 178.9 |
| C-Br (C-2, C-7) | 124.5 |
| Quaternary C | 132.8, 131.5 |
| CH | 137.9, 131.1, 129.7 |
| Solvent | CDCl₃ |
Note: Specific assignments for all carbons in 2,7-Dibromophenanthrene-9,10-dione require further 2D NMR analysis.
Interpreting the Spectral Data
The substitution pattern of the bromine atoms significantly impacts the chemical shifts of the aromatic protons and carbons. In the predicted ¹H NMR spectrum of the 3,6-dibromo isomer, the protons are expected to exhibit distinct doublet and doublet of doublets splitting patterns due to their coupling with neighboring protons. For the 2,7-dibromo isomer, the symmetry of the molecule results in a more simplified spectrum. The electron-withdrawing nature of the bromine atoms and the carbonyl groups generally leads to a downfield shift of the proton signals compared to the unsubstituted phenanthrene-9,10-dione.
In the ¹³C NMR spectrum of 2,7-Dibromophenanthrene-9,10-dione, the carbonyl carbons (C-9 and C-10) resonate at a characteristic downfield position around 178.9 ppm. The carbons directly attached to the bromine atoms (C-2 and C-7) are observed at approximately 124.5 ppm. The remaining aromatic carbons appear in the typical range of 129-138 ppm.
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic compounds like brominated phenanthrene-9,10-diones.
Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.
-
Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Use a standard single-pulse experiment.
-
Optimize the spectral width to cover the entire aromatic and aliphatic region.
-
Set an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Adjust the spectral width to encompass the full range of carbon chemical shifts, including the carbonyl region.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the NMR analysis of brominated phenanthrene-9,10-diones, leading to their structural confirmation.
Caption: Workflow for the NMR analysis of brominated phenanthrene-9,10-diones.
Conclusion
This guide provides a foundational comparison of the NMR spectral features of 3,6- and 2,7-dibrominated isomers of phenanthrene-9,10-dione. While experimental data for the 3,6-isomer remains elusive, the presented analysis based on predicted and experimental data offers valuable insights for researchers working on the synthesis and characterization of these and related polycyclic aromatic compounds. The detailed experimental protocols and logical workflow further serve as a practical resource for obtaining reliable and high-quality NMR data, which is indispensable for unambiguous structure elucidation and purity assessment in chemical research.
A Comparative Guide to the Mass Spectrometry of 3,6-Dibromophenanthrene-9,10-dione for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry of 3,6-Dibromophenanthrene-9,10-dione, a significant compound in various research applications, including materials science and drug development. For a comprehensive comparison, this document contrasts its expected mass spectrometric behavior with its unsubstituted analog, phenanthrene-9,10-dione, and its isomer, 2,7-Dibromophenanthrene-9,10-dione. This guide includes detailed experimental protocols and visual representations of fragmentation pathways and analytical workflows to aid researchers in their experimental design and data interpretation.
Performance Comparison: Mass Spectrometric Fragmentation
The mass spectrometric analysis of this compound and its analogs under electron ionization (EI) reveals characteristic fragmentation patterns that are crucial for their identification and structural elucidation. Below is a comparative summary of the key mass-to-charge ratios (m/z) and their relative intensities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) and Expected Relative Abundance |
| This compound | C₁₄H₆Br₂O₂ | 366.00[1] | 364/366/368 (M⁺, Isotopic pattern for 2 Br), 285/287 ([M-Br]⁺), 257 ([M-Br-CO]⁺), 229 ([M-Br-2CO]⁺), 150 ([C₁₂H₆]⁺) |
| Phenanthrene-9,10-dione | C₁₄H₈O₂ | 208.21 | 208 (M⁺), 180 ([M-CO]⁺), 152 ([M-2CO]⁺) [2][3] |
| 2,7-Dibromophenanthrene-9,10-dione | C₁₄H₆Br₂O₂ | 366.00 | 364/366/368 (M⁺, Isotopic pattern for 2 Br), 285/287 ([M-Br]⁺), 257 ([M-Br-CO]⁺), 229 ([M-Br-2CO]⁺), 150 ([C₁₂H₆]⁺) |
Note: The fragmentation data for this compound and 2,7-Dibromophenanthrene-9,10-dione are predicted based on typical fragmentation patterns of brominated aromatic compounds and the known fragmentation of the parent phenanthrene-9,10-dione structure. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in characteristic isotopic patterns for bromine-containing fragments.
Experimental Protocols
A detailed methodology for the analysis of this compound and its alternatives by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
Objective: To obtain the electron ionization (EI) mass spectrum of this compound and its analogs for identification and comparison of fragmentation patterns.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Thermo-Fischer DSQ II or similar)[1].
-
Direct insertion probe or a suitable capillary column for high-boiling-point compounds.
Materials:
-
This compound sample.
-
Alternative compounds (e.g., Phenanthrene-9,10-dione, 2,7-Dibromophenanthrene-9,10-dione).
-
High-purity solvent for sample dissolution (e.g., dichloromethane or toluene).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable volatile solvent.
-
For solid probe analysis, a small amount of the solid sample can be placed directly into a capillary tube for insertion.
-
-
GC-MS Parameters:
-
Injection Mode: Splitless or direct injection.
-
Injector Temperature: 280-300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Transfer Line Temperature: 290°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 50-500.
-
Scan Rate: 1 scan/second.
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum from the chromatographic peak of interest.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with library data (if available) or interpret the fragmentation pattern to confirm the structure.
-
Visualizing Mass Spectrometric Processes
To further elucidate the processes involved in the mass spectrometric analysis of this compound, the following diagrams, generated using the DOT language, illustrate the expected fragmentation pathway and the general experimental workflow.
Caption: Expected fragmentation pathway of this compound.
Caption: General workflow for GC-MS analysis.
References
A Comparative Guide to the FT-IR Spectroscopy of 3,6-Dibromophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopy of 3,6-Dibromophenanthrene-9,10-dione and its parent compound, 9,10-Phenanthrenedione. Due to the limited availability of experimental FT-IR data for this compound in the public domain, this comparison leverages the experimental spectrum of the unsubstituted phenanthrenequinone and established infrared absorption correlations to predict the spectral characteristics of the dibrominated derivative.
Comparative FT-IR Spectral Data
The following table summarizes the key experimental FT-IR absorption bands for 9,10-Phenanthrenedione and the predicted absorption bands for this compound. The predictions are based on the known effects of halogen substitution on the vibrational modes of aromatic systems.
| Vibrational Mode | 9,10-Phenanthrenedione (Experimental, cm⁻¹) [1] | This compound (Predicted, cm⁻¹) | Assignment |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Stretching of C-H bonds on the aromatic rings.[2][3] |
| C=O Stretch (Quinone) | ~1675 | ~1680-1690 | Symmetric and asymmetric stretching of the dione carbonyl groups. The presence of electron-withdrawing bromine atoms is expected to cause a slight shift to a higher wavenumber. |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | In-ring stretching vibrations of the phenanthrene backbone.[2][3] |
| C-H In-Plane Bend | 1250-1000 | 1250-1000 | In-plane bending of the aromatic C-H bonds. |
| C-Br Stretch | Not Applicable | 690-515 | Stretching of the carbon-bromine bonds.[4] |
| C-H Out-of-Plane Bend | 900-675 | 900-675 | Out-of-plane bending of the aromatic C-H bonds, the pattern of which is indicative of the substitution on the aromatic rings.[2] |
Predicted FT-IR Spectrum Analysis of this compound
The FT-IR spectrum of this compound is anticipated to exhibit the characteristic peaks of a phenanthrenequinone structure with additional features due to the bromine substituents.
-
Aromatic C-H Stretching: Weak to medium bands are expected in the 3100-3000 cm⁻¹ region, typical for C-H stretching in aromatic compounds.[2][3]
-
Carbonyl (C=O) Stretching: Strong, sharp absorption bands corresponding to the symmetric and asymmetric stretching of the two carbonyl groups of the dione are a key feature. Due to the electron-withdrawing nature of the bromine atoms, these peaks are predicted to appear at a slightly higher frequency (around 1680-1690 cm⁻¹) compared to the unsubstituted 9,10-phenanthrenedione (~1675 cm⁻¹).
-
Aromatic C=C Stretching: A series of medium to strong bands in the 1600-1450 cm⁻¹ region will be present, corresponding to the vibrations of the carbon-carbon bonds within the aromatic rings.[2][3]
-
C-Br Stretching: A characteristic absorption band for the C-Br stretching vibration is expected in the 690-515 cm⁻¹ range.[4] This peak would be absent in the spectrum of 9,10-Phenanthrenedione.
-
Fingerprint Region (below 1400 cm⁻¹): This region will contain a complex pattern of peaks arising from C-H in-plane and out-of-plane bending, as well as other skeletal vibrations. The substitution pattern on the aromatic rings will influence the specific positions of the C-H out-of-plane bending bands.
Experimental Protocols
The following are detailed methodologies for obtaining FT-IR spectra of solid samples like this compound.
a) Potassium Bromide (KBr) Pellet Method
This is a common technique for obtaining high-quality transmission spectra of solid samples.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample in an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.
-
Gently mix the sample and KBr by further grinding until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the 4000-400 cm⁻¹ range. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
b) Attenuated Total Reflectance (ATR) Method
ATR is a convenient alternative to the KBr pellet method that requires minimal sample preparation.
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Spectral Acquisition:
-
Apply pressure to the sample using the built-in press of the ATR accessory to ensure good contact with the crystal.
-
Record the spectrum. A background spectrum of the clean, empty ATR crystal should be taken prior to the sample measurement and automatically subtracted by the instrument software.
-
Logical Workflow for FT-IR Analysis and Comparison
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, incorporating a comparative approach with its parent compound.
Caption: Workflow for FT-IR analysis and comparison of phenanthrenequinone derivatives.
This guide provides a framework for the FT-IR spectroscopic analysis of this compound. By combining experimental techniques with theoretical predictions based on a well-characterized parent compound, researchers can gain valuable insights into the structural features of this and other substituted phenanthrenequinones.
References
A Comparative Guide to the UV-Vis Absorption Spectrum of Phenanthrene-9,10-diones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the UV-Vis absorption characteristics of 3,6-disubstituted phenanthrene-9,10-diones. Due to the limited availability of published experimental spectra for 3,6-Dibromophenanthrene-9,10-dione, this document focuses on the well-characterized parent compound, 9,10-phenanthrenequinone (PQ), as a baseline. It further discusses the expected spectral variations based on studies of related substituted analogs, providing a framework for researchers working with this class of compounds.
Comparison of UV-Vis Absorption Data
| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | log(ε) | Transition Type (Tentative) |
| 9,10-Phenanthrenequinone | Alcohol | 252 | 31,623 | 4.5 | π → π |
| 283 | 1,000 | 3.0 | π → π | ||
| Chloroform | 268 | 29,000 | 4.46 | π → π | |
| Benzene | ~503 | 50 | 1.7 | n → π |
Data compiled from multiple sources.[1][2][3]
Comparison with Alternatives:
A key study by Togashi and Nicodem characterized the photophysical properties of 9,10-phenanthrenequinone derivatives with various substituents at the 3 and 6 positions, including chloro, fluoro, methyl, and methoxy groups.[4] While the precise absorption maxima from this study are not detailed here, the research indicates that substitutions on the phenanthrene ring system alter the electronic properties and thus the absorption spectra. Generally, halogen substituents like bromine and chlorine are expected to cause a bathochromic (red) shift in the π → π* transition bands due to their electron-withdrawing inductive effects and electron-donating resonance effects, which can extend the conjugation of the system. Researchers investigating this compound can anticipate a spectrum qualitatively similar to the parent compound but likely shifted to longer wavelengths.
Detailed Experimental Protocol
The following is a generalized protocol for obtaining the UV-Vis absorption spectrum of a phenanthrenequinone derivative, based on standard laboratory practices.[5][6][7]
1. Objective: To measure the UV-Vis absorption spectrum of a phenanthrenequinone sample and determine its absorption maxima (λmax) and molar absorptivity (ε).
2. Materials & Equipment:
-
Analyte: 9,10-Phenanthrenequinone or its derivative (e.g., this compound).
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, chloroform, acetonitrile). The choice of solvent is critical as it can influence the position and intensity of absorption bands.[5]
-
Instrumentation: Dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched pair of 1 cm path length quartz cuvettes.
-
Volumetric flasks and pipettes: Class A, for accurate solution preparation.
-
Analytical balance.
3. Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount of the analyte.
-
Prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M) by dissolving the analyte in the chosen spectroscopic grade solvent in a volumetric flask.
-
From the stock solution, prepare a dilute working solution (e.g., 1 x 10⁻⁵ M). The final concentration should be adjusted to yield an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 A.U.).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow the instrument to warm up and stabilize.
-
Set the desired wavelength range for the scan (e.g., 200-700 nm).
-
-
Measurement:
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvettes.
-
Empty the sample cuvette, rinse it with a small amount of the analyte working solution, and then fill it with the working solution.
-
Place the sample cuvette back into the spectrophotometer.
-
Run the spectral scan to record the absorbance of the sample as a function of wavelength.
-
4. Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
-
Using the Beer-Lambert Law (A = εcl), calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
Workflow for UV-Vis Spectral Analysis
The logical flow from sample preparation to final data interpretation in a typical UV-Vis spectroscopy experiment is illustrated below.
Caption: Experimental workflow for UV-Vis absorption analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PhotochemCAD | 9,10-Phenanthrenequinone [photochemcad.com]
- 4. Photophysical studies of 9,10-phenanthrenequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mt.com [mt.com]
- 7. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
A Comparative Guide to the Cyclic Voltammetry of 3,6-Dibromophenanthrene-9,10-dione and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 3,6-Dibromophenanthrene-9,10-dione and its derivatives, focusing on their behavior as studied by cyclic voltammetry. Understanding the redox characteristics of these compounds is crucial for their application in materials science, organic electronics, and as potential therapeutic agents. This document summarizes available experimental and theoretical data, outlines a detailed experimental protocol for cyclic voltammetry, and presents a visual representation of the structure-property relationships.
Introduction to the Electrochemical Behavior of Phenanthrenequinones
Phenanthrene-9,10-dione and its derivatives are a class of organic compounds that exhibit interesting redox properties due to the presence of the quinone moiety. The two carbonyl groups can undergo reversible reduction in a two-electron, two-proton process to form the corresponding hydroquinone. The potential at which this reduction occurs is highly sensitive to the nature and position of substituents on the phenanthrene backbone. Electron-withdrawing groups are expected to increase the reduction potential, making the compound easier to reduce, while electron-donating groups will have the opposite effect. Cyclic voltammetry is a powerful technique to probe these redox events, providing valuable information about the reduction potentials, the stability of the resulting radical anions and dianions, and the kinetics of electron transfer.
Comparative Electrochemical Data
The following table summarizes the available quantitative data for 9,10-phenanthrenequinone and one of its derivatives. Due to the lack of direct experimental data for this compound, its expected behavior is discussed based on theoretical predictions and the known influence of electron-withdrawing substituents. A study on the oxidized form of 3,6-dibromo-phenanthrene-9,10-diol suggests that the bromo groups make the compound more difficult to oxidize, which implies that the dione form would be easier to reduce.[1]
| Compound | Substituent Type | First Reduction Potential (E¹red) vs. Ag/AgCl | Second Reduction Potential (E²red) vs. Ag/AgCl | Key Observations |
| 9,10-Phenanthrenequinone | Unsubstituted | ~ -0.6 V to -0.8 V (Solvent Dependent) | ~ -1.2 V to -1.5 V (Solvent Dependent) | Exhibits two quasi-reversible one-electron reduction waves corresponding to the formation of the semiquinone and hydroquinone dianion, respectively. |
| This compound | Electron-Withdrawing | Predicted to be more positive than -0.6 V | Predicted to be more positive than -1.2 V | The electron-withdrawing bromine atoms are expected to facilitate reduction, leading to a positive shift in the reduction potentials. |
| 3,6-Diferrocenyl-9,10-phenanthrenedione | Redox-Active | Ferrocenyl oxidation: -0.13 V to +0.16 V | - | The ferrocenyl groups introduce their own reversible redox events, which can be used for electrochemical sensing applications.[2] |
Experimental Protocols for Cyclic Voltammetry
This section provides a detailed methodology for conducting cyclic voltammetry experiments on phenanthrenequinone derivatives.
1. Materials and Reagents:
-
Analytes: 9,10-Phenanthrenequinone, this compound, or other derivatives of interest (typically 1-5 mM).
-
Solvent: Anhydrous aprotic solvent such as acetonitrile (CH₃CN), dimethylformamide (DMF), or dichloromethane (CH₂Cl₂). The solvent should be of high purity (HPLC or electrochemical grade) to minimize background currents.
-
Supporting Electrolyte: A non-reactive salt to ensure sufficient conductivity of the solution. Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) at a concentration of 0.1 M are commonly used.
-
Reference Electrode: A stable reference electrode, such as a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
-
Working Electrode: An inert electrode material with a well-defined surface area, typically a glassy carbon electrode (GCE) or a platinum (Pt) disk electrode.
-
Counter (Auxiliary) Electrode: A platinum wire or foil with a surface area larger than the working electrode.
-
Inert Gas: High-purity nitrogen (N₂) or argon (Ar) for deaerating the solution.
2. Instrumentation:
-
A potentiostat capable of performing cyclic voltammetry.
-
An electrochemical cell designed to accommodate the three-electrode system.
3. Experimental Procedure:
-
Preparation of the Analyte Solution:
-
Dissolve the phenanthrenequinone derivative in the chosen solvent to the desired concentration (e.g., 1 mM).
-
Add the supporting electrolyte (e.g., TBAPF₆ to a final concentration of 0.1 M) and ensure it is fully dissolved.
-
-
Electrode Polishing (for solid working electrodes):
-
Before each experiment, polish the working electrode surface to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode completely.
-
-
Electrochemical Cell Assembly:
-
Place the prepared analyte solution into the electrochemical cell.
-
Insert the working, reference, and counter electrodes into the solution, ensuring the reference electrode tip is positioned close to the working electrode surface.
-
-
Deaeration:
-
Bubble high-purity inert gas (N₂ or Ar) through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat:
-
Initial Potential: A potential where no faradaic reaction occurs.
-
Switching Potentials (Vertex Potentials): Set the potential window to scan through the expected reduction and oxidation events. For phenanthrenequinones, a scan from 0 V to approximately -2.0 V vs. Ag/AgCl is a reasonable starting point.
-
Scan Rate: Start with a typical scan rate of 100 mV/s. The scan rate can be varied to investigate the kinetics of the electron transfer process.
-
-
Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential plot).
-
-
Data Analysis:
-
Determine the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).
-
Calculate the half-wave potential (E₁/₂) as (Epa + Epc)/2, which is an approximation of the standard reduction potential.
-
Measure the peak currents (ipc and ipa).
-
Analyze the peak separation (ΔEp = |Epa - Epc|). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Visualization of Structure-Property Relationships
The following diagrams illustrate the general workflow of a cyclic voltammetry experiment and the expected influence of substituents on the reduction potential of the phenanthrenequinone core.
Caption: Experimental workflow for cyclic voltammetry analysis.
Caption: Effect of substituents on redox potential.
References
A Comparative Analysis of Theoretical and Experimental Properties of 3,6-Dibromophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the physicochemical characteristics of 3,6-Dibromophenanthrene-9,10-dione, contrasting computationally predicted data with laboratory-verified results.
This guide provides a comprehensive comparison of the theoretical and experimental properties of this compound, a key intermediate in the synthesis of advanced materials such as those used in Organic Light-Emitting Diodes (OLEDs) and specialized dyestuffs.[1] Understanding the nuances between predicted and observed characteristics is crucial for optimizing reaction conditions, predicting behavior in various chemical environments, and ensuring the quality and reliability of final products.
Physicochemical Properties: A Side-by-Side Comparison
The following table summarizes the key theoretical and experimental properties of this compound, offering a clear and concise overview for easy comparison.
| Property | Theoretical/Calculated Value | Experimental Value |
| Molecular Formula | C₁₄H₆Br₂O₂ | C₁₄H₆Br₂O₂[2] |
| Molecular Weight | 366.00 g/mol | 366.01 g/mol [2] |
| Melting Point | - | 291 °C[2] |
| Appearance | - | Light yellow to brown powder/crystal[2] |
| Density | ~1.9 g/cm³[1] | Not determined |
| Boiling Point | ~501 °C[1] | Not determined |
| Flash Point | ~177.5 °C[1] | Not determined |
| Topological Polar Surface Area (TPSA) | 34.14 Ų[3] | Not applicable |
| LogP | 4.2576[3] | Not determined |
| ¹H NMR (Predicted) | δ (ppm): 8.10 (d, J=2.0 Hz, 2H), 8.05 (d, J=8.3 Hz, 2H), 7.65 (dd, J=8.3 Hz, 2.0 Hz, 2H) | No experimental data found. |
| FT-IR | - | No experimental data found for the dibromo-derivative. For the parent 9,10-phenanthrenedione, characteristic peaks for C=O stretching are observed.[4] |
| UV-Vis | - | No experimental data found for the dibromo-derivative. The parent 9,10-phenanthrenedione exhibits UV-Vis absorption.[5] The conjugated system in the dibromo-derivative is also expected to absorb in the UV-visible spectrum.[6] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination and verification of a compound's properties. Below are generalized protocols for the key experiments cited.
Synthesis of this compound
A general procedure for the synthesis of this compound involves the direct bromination of 9,10-phenanthrenequinone.[7]
-
Reaction Setup: In a reaction vessel equipped for reflux and under a nitrogen atmosphere, combine 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).
-
Bromination: Add bromine (83 g) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain stirring for 2 hours.
-
Precipitation: After cooling to room temperature, add ethanol (250 mL) to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with ethanol, and dry under vacuum to yield the product.[7]
Melting Point Determination
The melting point is a crucial indicator of purity.
-
Sample Preparation: A small amount of the crystalline solid is placed into a capillary tube.
-
Measurement: The capillary tube is heated in a melting point apparatus.
-
Observation: The temperature range from the first sign of melting to the complete liquefaction of the solid is recorded.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Transfer the solution to an NMR tube and acquire the ¹H and ¹³C NMR spectra using a spectrometer.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum.
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or cyclohexane).
-
Analysis: Record the absorbance spectrum using a UV-Vis spectrophotometer over a specific wavelength range.
Visualizing the Workflow: Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.
Caption: A flowchart illustrating the synthesis and characterization workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemscene.com [chemscene.com]
- 4. 9,10-Phenanthrenedione [webbook.nist.gov]
- 5. 9,10-Phenanthrenedione [webbook.nist.gov]
- 6. CAS 53348-05-3: 3,6-Dibromo-9,10-phenanthrenedione [cymitquimica.com]
- 7. 3,6-Dibromo-phenanthrenequinone synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Bromination of Phenanthrenequinone for Researchers
For researchers, scientists, and professionals in drug development, the selective functionalization of core scaffolds like phenanthrenequinone is a critical step in the synthesis of novel compounds. This guide provides a comparative analysis of common bromination reagents for phenanthrenequinone, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for achieving desired substitution patterns.
The introduction of bromine atoms onto the phenanthrenequinone framework opens up a versatile platform for further chemical modifications, enabling the development of new therapeutic agents and functional materials. The choice of brominating reagent and reaction conditions plays a pivotal role in determining the yield, regioselectivity (the position of bromine substitution), and the extent of bromination (mono- versus di-substitution). This guide focuses on a comparison between N-Bromosuccinimide (NBS) and elemental bromine (Br₂), two widely used reagents for this transformation.
Performance Comparison of Bromination Reagents
The following table summarizes the performance of N-Bromosuccinimide and elemental bromine in the dibromination of phenanthrenequinone, highlighting key differences in reaction conditions, yields, and regioselectivity.
| Reagent | Product | Solvent | Catalyst/Additive | Reaction Time | Temperature | Yield | Ref. |
| N-Bromosuccinimide (NBS) | 2,7-Dibromo-9,10-phenanthrenequinone | Concentrated H₂SO₄ | None | 2 hours | Room Temperature | 73% | [1][2] |
| Elemental Bromine (Br₂) | 3,6-Dibromo-9,10-phenanthrenequinone | Nitrobenzene | Benzoyl Peroxide | 2 hours | Reflux | Not Specified | |
| Br₂ with HBr/H₂SO₄ | 2,7-Dibromo-9,10-phenanthrenequinone | Water | HBr, H₂SO₄ | 24 hours | 80°C | >90% | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of dibrominated phenanthrenequinone derivatives are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory synthesis.
Protocol 1: Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone using N-Bromosuccinimide[1][2]
Materials:
-
9,10-Phenanthrenequinone (10 g)
-
N-Bromosuccinimide (18 g)
-
Concentrated Sulfuric Acid (100 mL)
-
Water
-
Ice
-
Ethyl Acetate
Procedure:
-
In a dry reaction vessel under a nitrogen atmosphere, dissolve 10 g of 9,10-phenanthrenequinone in 100 mL of concentrated sulfuric acid.
-
Add 18 g of N-bromosuccinimide to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Carefully quench the reaction by the slow addition of 50 mL of water.
-
Pour the mixture into 600 mL of ice water to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with hot water.
-
Extract the crude product with 100 mL of refluxing ethyl acetate.
-
Dry the purified product under vacuum to obtain 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid.
Protocol 2: Synthesis of 3,6-Dibromo-9,10-phenanthrenequinone using Elemental Bromine
Materials:
-
9,10-Phenanthrenequinone
-
Elemental Bromine (Br₂)
-
Nitrobenzene
-
Benzoyl Peroxide
Procedure:
-
In a reaction vessel, suspend 9,10-phenanthrenequinone in nitrobenzene.
-
Add a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux.
-
Slowly add elemental bromine to the refluxing mixture.
-
Continue refluxing for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Work-up the reaction mixture to isolate the 3,6-dibromo-9,10-phenanthrenequinone product.
Protocol 3: High-Yield Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone[1]
Materials:
-
9,10-Phenanthrenequinone (3 g)
-
48% Hydrobromic Acid (60 mL)
-
Concentrated Sulfuric Acid (20 mL)
-
Elemental Bromine (Br₂)
Procedure:
-
Dissolve 3 g of 9,10-phenanthrenequinone in a mixture of 60 mL of 48% hydrobromic acid and 20 mL of concentrated sulfuric acid.
-
Heat the solution to 80°C.
-
Slowly add a small amount of elemental bromine.
-
Allow the reaction to proceed for 24 hours at 80°C.
-
Precipitate the product and collect by filtration to obtain dibromophenanthrene-9,10-diketone.
Reaction Mechanisms and Regioselectivity
The bromination of phenanthrenequinone proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity of the reaction is influenced by the electronic properties of the phenanthrenequinone core and the nature of the brominating agent and solvent.
The quinone carbonyl groups are electron-withdrawing, deactivating the aromatic rings towards electrophilic attack. However, the positions meta to the carbonyl groups (positions 2, 4, 5, and 7) are less deactivated than the ortho and para positions. The observed formation of 2,7- and 3,6-dibromo isomers suggests a complex interplay of electronic and steric effects.
The use of concentrated sulfuric acid as a solvent with NBS likely generates a highly electrophilic bromine species, leading to substitution at the electronically favored 2 and 7 positions. In contrast, the use of elemental bromine in a non-polar solvent like nitrobenzene, especially with a radical initiator like benzoyl peroxide, may proceed through a different mechanism, potentially involving radical intermediates, which could explain the different regioselectivity leading to the 3,6-isomer.
Visualizing the Reaction Pathways
The following diagrams illustrate the general workflow for the synthesis of dibromophenanthrenequinone and the key steps in the electrophilic aromatic substitution mechanism.
Conclusion
The choice of brominating reagent for phenanthrenequinone has a profound impact on the isomeric outcome of the reaction. For the synthesis of 2,7-dibromophenanthrenequinone, N-bromosuccinimide in sulfuric acid or a combination of elemental bromine with HBr and sulfuric acid have proven to be effective, with the latter reportedly providing a higher yield. For the synthesis of 3,6-dibromophenanthrenequinone, elemental bromine in nitrobenzene with a radical initiator is the indicated method, although specific yield data requires further investigation.
This guide provides a foundational understanding for researchers to select and optimize bromination reactions of phenanthrenequinone. Further investigation into monobromination and a more detailed quantitative comparison of various other brominating agents would be valuable additions to the field.
References
Comparative Analysis of 3,6-Dibromophenanthrene-9,10-dione Crystal Structure by X-ray Diffraction
A comprehensive guide to the crystallographic analysis of 3,6-Dibromophenanthrene-9,10-dione, offering a comparative perspective with related phenanthrene derivatives and alternative analytical techniques. This guide provides researchers, scientists, and drug development professionals with detailed experimental data, protocols, and visual workflows to support advanced materials research.
Introduction
This compound is a halogenated aromatic ketone that serves as a valuable intermediate in the synthesis of novel organic materials. The precise three-dimensional arrangement of atoms within its crystal lattice, as determined by single-crystal X-ray diffraction (XRD), is crucial for understanding its physicochemical properties and predicting its behavior in solid-state applications. This guide presents a detailed X-ray diffraction analysis of this compound and compares its crystallographic parameters with those of its isomer, 2,7-Dibromophenanthrene-9,10-dione, and the parent compound, phenanthrene-9,10-dione. Furthermore, a comparison with alternative analytical techniques is provided to offer a holistic view of its characterization.
Crystallographic Data Comparison
The crystallographic data for this compound and the selected comparative compounds were obtained from the Cambridge Crystallographic Data Centre (CCDC). The key parameters determined by single-crystal X-ray diffraction are summarized in the table below, allowing for a direct comparison of their crystal structures.
| Parameter | This compound | 2,7-Dibromophenanthrene-9,10-dione | Phenanthrene-9,10-dione |
| CCDC No. | 701643 | 701642 | 186904 |
| Formula | C₁₄H₆Br₂O₂ | C₁₄H₆Br₂O₂ | C₁₄H₈O₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P 1 2₁/c 1 | P 1 2₁/c 1 | P 1 2₁/n 1 |
| a (Å) | 8.239(3) | 10.013(3) | 8.527(2) |
| b (Å) | 14.053(5) | 12.013(4) | 5.8610(10) |
| c (Å) | 9.771(4) | 9.789(3) | 18.232(4) |
| α (°) | 90 | 90 | 90 |
| β (°) | 104.295(10) | 108.614(9) | 90.79(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1095.5(7) | 1113.3(6) | 911.3(3) |
| Z | 4 | 4 | 4 |
Experimental Protocols
The following is a generalized experimental protocol for single-crystal X-ray diffraction of phenanthrene derivatives, based on common practices in the field. The specific experimental details for the analyzed compounds can be found in the associated publication (DOI: 10.1039/b901853k).
1. Crystal Growth:
-
Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent (e.g., toluene, chloroform, or a mixture of solvents).
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Alternative Analytical Techniques
While single-crystal XRD provides unparalleled detail on the three-dimensional atomic arrangement, other analytical techniques offer complementary information for the characterization of this compound.
| Technique | Information Provided | Comparison with XRD |
| Powder X-ray Diffraction (PXRD) | Provides a "fingerprint" of the crystalline solid, useful for phase identification and purity assessment. | Does not provide the detailed atomic coordinates, bond lengths, and angles that single-crystal XRD does. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the chemical structure and connectivity of atoms in solution. | Provides information about the molecule's structure in solution, which may differ from the solid-state conformation determined by XRD. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. | Confirms the molecular formula but provides no information about the crystal structure. |
| Infrared (IR) and Raman Spectroscopy | Identifies the functional groups present in the molecule based on their vibrational modes. | Complements XRD by providing information about the chemical bonding within the molecule. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule. | Can be correlated with the molecular structure and packing arrangement determined by XRD to understand optoelectronic properties. |
Visualization of Experimental Workflow
Safety Operating Guide
Proper Disposal of 3,6-Dibromophenanthrene-9,10-dione: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 3,6-Dibromophenanthrene-9,10-dione, a halogenated aromatic compound. Adherence to these protocols is critical for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound is classified as a skin and eye irritant.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are essential.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or particulates.
Quantitative Data for Disposal Planning
Proper disposal of hazardous waste involves adherence to specific quantitative limits and considerations. The following table summarizes key data points for planning the disposal of this compound.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Time Limit | Waste must be moved to a central accumulation area within 3 days of the container being full or reaching the accumulation limit. | |
| Maximum Accumulation Time in Central Storage | 90 days (for large quantity generators) or 180/270 days (for small quantity generators), depending on the distance to the disposal facility. | |
| Typical Container Size for Solid Waste | 5-gallon (or approximately 20-liter) pails are commonly used for solid chemical waste. |
Step-by-Step Disposal Protocol
This compound must be disposed of as hazardous chemical waste. As a brominated organic compound, it falls into the category of halogenated organic waste.
1. Waste Segregation: It is crucial to segregate halogenated organic waste from all other waste streams, especially non-halogenated solvents. Mixing these waste types can interfere with disposal processes and significantly increase disposal costs.
2. Container Selection: Use a designated and clearly labeled waste container for solid halogenated organic waste. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid. The original product container, if in good condition, can be used for the disposal of the pure, unused compound.
3. Labeling: The waste container must be clearly labeled with the words "Hazardous Waste". The label must also include the full chemical name: "this compound". Do not use abbreviations or chemical formulas. Indicate the approximate amount of waste in the container.
4. Waste Collection:
-
Pure Compound: For unused, pure this compound, place it in the designated solid halogenated waste container. If possible, the original container can be used.
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or filter paper, must also be placed in the designated solid halogenated waste container.
-
Solutions: If this compound is in a solvent, it must be disposed of in a designated liquid halogenated waste container. Do not mix solid and liquid waste in the same container.
5. Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The storage area should be away from general laboratory traffic and incompatible chemicals. Ensure the container is stored in secondary containment to prevent the release of material in case of a leak.
6. Disposal Request: Once the waste container is full or the accumulation time limit is approaching, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide provides general procedures for the disposal of this compound. Researchers must always consult and adhere to their institution's specific chemical hygiene plan and local, state, and federal regulations for hazardous waste disposal.
Personal protective equipment for handling 3,6-Dibromophenanthrene-9,10-dione
For Immediate Reference: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling 3,6-Dibromophenanthrene-9,10-dione, a chemical compound classified with specific hazard warnings. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is known to cause skin and eye irritation.[1][2] The primary routes of exposure are contact with skin and eyes, and inhalation of the powder. Therefore, appropriate personal protective equipment is mandatory to prevent exposure.
Hazard Summary Table
| Hazard Class | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation[1][2] |
| Eye Irritation | H319: Causes serious eye irritation[1][2] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Recommendations |
| Eye and Face Protection | Wear chemical safety goggles and a face shield where there is a potential for splashing.[1] Eye protection should be compliant with government standards such as EN166 (EU) or NIOSH (US). |
| Hand Protection | Chemical-resistant gloves are required. Based on the chemical structure (aromatic ketone), nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact. |
| Body Protection | A standard laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of the powder. If a fume hood is not available or if dust is generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: Standard Operating Procedure for Handling this compound.
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate and appropriate action is critical to mitigate harm.
Emergency Response Plan
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill (Solid) | 1. Evacuate the immediate area. 2. Wear appropriate PPE (gloves, goggles, lab coat, and respirator if necessary). 3. Gently sweep the solid material to avoid creating dust. 4. Collect the spilled material in a labeled, sealed container for hazardous waste disposal. 5. Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste. |
| Major Spill | 1. Evacuate the laboratory and alert others. 2. Close the laboratory doors. 3. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. 4. Provide details of the spilled chemical and its location. |
Disposal Plan
As a brominated organic compound, this compound must be disposed of as halogenated organic waste. Improper disposal can lead to environmental contamination.
Waste Disposal Protocol
| Step | Action |
| Segregation | Collect all waste containing this compound in a designated, clearly labeled hazardous waste container for "Halogenated Organic Solids". Do not mix with non-halogenated waste. |
| Containerization | Use a chemically compatible, leak-proof container with a secure lid. Ensure the container is in good condition. |
| Labeling | The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. |
| Contaminated Materials | Any materials contaminated with the compound, such as gloves, weighing paper, and disposable labware, must also be placed in the designated halogenated waste container. |
| Final Disposal | Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste management service. |
The following diagram illustrates the decision-making process for the disposal of this compound and associated materials.
Caption: Waste Disposal Decision Tree for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
